5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Beschreibung
BenchChem offers high-quality 5-(1-Boc-3-pyrrolidinyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Boc-3-pyrrolidinyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H21N3O2 |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
tert-butyl 3-(1H-indazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-7-6-12(10-19)11-4-5-14-13(8-11)9-17-18-14/h4-5,8-9,12H,6-7,10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
HXIQOECNUQRVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)NN=C3 |
Herkunft des Produkts |
United States |
chemical structure and properties of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Title: Strategic Utilization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole in Targeted Kinase Inhibitor Design
Executive Summary
In the landscape of modern targeted therapeutics, the architectural precision of molecular building blocks dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API). 5-(1-Boc-3-pyrrolidinyl)-1H-indazole (CAS: 1806561-74-9)[1] has emerged as a privileged, highly versatile intermediate in the synthesis of small-molecule kinase inhibitors.
This technical guide dissects the structural logic, physicochemical profiling, and synthetic manipulation of this compound. By analyzing the synergistic relationship between its hinge-binding indazole core, its spatially directing pyrrolidine vector, and its orthogonal Boc-protecting group, we establish a robust, self-validating framework for its application in drug discovery workflows.
Structural and Physicochemical Profiling
The utility of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole lies in its dual nature: it is simultaneously a pharmacophore precursor and a highly stable synthetic intermediate. The table below summarizes its foundational quantitative properties, which are critical for predicting both its synthetic behavior (solubility, reactivity) and its downstream pharmacokinetic potential once deprotected.
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₆H₂₁N₃O₂ | Provides a balanced heavy-atom count for fragment-based drug design (FBDD). |
| Molecular Weight | 287.36 g/mol | Leaves ~200 Da of "molecular real estate" for further functionalization before hitting the Lipinski limit of 500 Da. |
| cLogP (Predicted) | ~2.8 | Optimal lipophilicity for membrane permeability; the Boc group enhances organic solubility during early synthetic steps. |
| Topological Polar Surface Area | ~58 Ų | Well within the <140 Ų threshold for oral bioavailability and <90 Ų for potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | The indazole N1-H is critical for ATP-competitive hinge binding. |
| H-Bond Acceptors | 3 | Facilitates interactions with solvent-exposed kinase residues. |
Mechanistic Utility in Drug Design
As a Senior Application Scientist, I approach molecular design through the lens of spatial geometry and synthetic orthogonality. The architecture of this molecule is not accidental; it is a highly engineered system designed for kinase inhibition[2][3].
-
The 1H-Indazole Core (The Anchor): The indazole bicyclic system is a classic ATP-mimetic. It anchors the molecule into the kinase hinge region by forming critical bidentate hydrogen bonds with the backbone amide and carbonyl residues (e.g., Glu and Met) of the target kinase.
-
The Pyrrolidine Ring (The Vector): Positioned at the C5 carbon of the indazole, the pyrrolidine ring acts as a rigid, three-dimensional vector. Unlike flexible alkyl chains, the cyclic nature of pyrrolidine restricts conformational entropy, projecting subsequent functional groups directly into the solvent-exposed channel or the ribose pocket of the kinase.
-
The Boc Protecting Group (The Shield): The tert-butyloxycarbonyl (Boc) group is an orthogonal shield[4]. It temporarily neutralizes the nucleophilicity of the secondary pyrrolidine amine. This allows chemists to perform harsh cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylations on the indazole core without unwanted N-arylation or polymerization side reactions.
Caption: Logical relationship and spatial mapping of the 5-(1-Boc-3-pyrrolidinyl)-1H-indazole pharmacophore.
Experimental Protocols: Boc Deprotection & Functionalization
To transition from a protected building block to an active API, the Boc group must be cleanly removed. The standard methodology utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5][6].
Causality of Reagent Selection: TFA is chosen because its high acidity effectively protonates the carbamate oxygen, triggering fragmentation into a tert-butyl cation and carbamic acid, which rapidly decarboxylates into CO₂ and the free amine[7]. DCM is utilized as the solvent because it is polar enough to dissolve the starting material but entirely inert to the highly reactive tert-butyl cation intermediate.
Step-by-Step Self-Validating Protocol
-
Solubilization: Dissolve 1.0 eq of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole in anhydrous DCM (0.2 M concentration).
-
Validation Checkpoint: Ensure the solution is entirely clear. Particulates indicate moisture or degraded starting material, which will stall the reaction.
-
-
Acidification: Cool the reaction flask to 0 °C using an ice bath. Add 10.0 eq of neat TFA dropwise.
-
Expert Insight: The reaction is exothermic. Dropwise addition prevents thermal degradation of the indazole core.
-
-
Cleavage & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature.
-
Validation Checkpoint (Visual): The spontaneous effervescence of CO₂ gas is a satisfying, reliable visual indicator that decarboxylation is occurring[6].
-
Validation Checkpoint (Analytical): After 2 hours, pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting mass ( m/z 288 [M+H]⁺) is fully replaced by the deprotected mass ( m/z 188 [M-Boc+H]⁺).
-
-
Quenching & Concentration: Once complete, concentrate the reaction mixture in vacuo.
-
Expert Insight: Do not simply dry the product. You must co-evaporate the resulting crude oil with toluene (3 × 10 mL)[5]. This azeotropic distillation removes residual TFA. Failing to remove TFA will result in the neutralization of basic coupling reagents (e.g., DIPEA) in your downstream amide coupling steps, drastically reducing yields.
-
-
Isolation: The product is isolated as a TFA salt, ready for immediate use in reductive amination or amide coupling workflows.
Caption: Experimental workflow for the acidic deprotection and subsequent functionalization of the pyrrolidine amine.
Analytical Characterization Standards
To ensure scientific integrity before proceeding to biological assays, the deprotected intermediate must be rigorously characterized:
-
Nuclear Magnetic Resonance (¹H-NMR): The most definitive proof of successful Boc deprotection is the complete disappearance of the intense singlet at ~1.45 ppm (integrating for 9 protons), which corresponds to the tert-butyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The shift from a highly lipophilic peak (longer retention time) to a highly polar peak (shorter retention time) on a reverse-phase C18 column confirms the unmasking of the secondary amine.
By strictly adhering to these physicochemical principles and self-validating protocols, researchers can efficiently leverage 5-(1-Boc-3-pyrrolidinyl)-1H-indazole to synthesize highly potent, selective kinase inhibitors.
References
-
ChemSrc. "5-(1-Boc-3-pyrrolidinyl)-1H-indazole (CAS: 1806561-74-9) Properties and Structure." ChemSrc Database. Available at:[Link]
-
Shafi, S., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, National Institutes of Health (PMC). Available at:[Link]
- European Patent Office. "INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF - EP 3184521 B1." Google Patents.
-
Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. Available at:[Link]
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]
-
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. Available at:[Link]
Sources
- 1. 1806561-74-9_CAS号:1806561-74-9_1-(3-Chloropropyl)-3-fluoro-5-nitrobenzene - 化源网 [m.chemsrc.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]
- 4. genscript.com [genscript.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Foreword: The Molecular Blueprint in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a molecule's intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, stability, and molecular size—form the blueprint that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Understanding this blueprint is not merely an academic exercise; it is a critical, predictive science that separates promising candidates from developmental failures.[3] This guide provides an in-depth analysis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, a heterocyclic compound featuring the pharmacologically significant indazole scaffold, which is central to numerous FDA-approved drugs.[4] We will dissect its core properties, provide field-proven experimental protocols for their validation, and contextualize their impact within a drug development framework.
Molecular and Structural Overview
5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a synthetic intermediate composed of three key structural motifs:
-
1H-Indazole Core : A bicyclic aromatic system comprising a fused benzene and pyrazole ring. This "privileged scaffold" is known for its wide range of biological activities.[4] The 1H-tautomer is generally the most thermodynamically stable form.[5]
-
Pyrrolidinyl Linker : A five-membered saturated nitrogen heterocycle that connects the indazole core to the protecting group, providing a specific spatial orientation and vector for further functionalization.
-
Tert-butyloxycarbonyl (Boc) Protecting Group : One of the most common amine protecting groups in organic synthesis.[6] It masks the nucleophilicity of the pyrrolidine nitrogen, allowing for selective reactions on other parts of the molecule. Its defining characteristic is its stability in basic and nucleophilic conditions but facile removal under acidic conditions.[7]
The interplay of these components defines the molecule's overall physicochemical character.
Core Molecular Data
A summary of the fundamental properties calculated from the molecular structure is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₁N₃O₂ | Calculated |
| Molecular Weight | 287.36 g/mol | Calculated |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=CC3=C(C=C2)NN=C3)C1 | Calculated |
| InChIKey | (Predicted) | Calculated |
"Drug-Likeness" Profile: A Lipinski's Rule of Five Assessment
Before embarking on extensive experimental characterization, a preliminary in silico assessment of a compound's potential as an orally bioavailable drug is standard industry practice. Lipinski's Rule of Five provides a set of simple heuristics to evaluate this potential.[8][9] The rule posits that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria.[10]
| Lipinski Parameter | Calculated Value | Rule | Compliance |
| Molecular Weight (MW) | 287.36 Da | < 500 Da | Yes |
| Hydrogen Bond Donors (HBD) | 1 (Indazole N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (2x Carbonyl O, Pyrrolidine N, Pyrazole N) | ≤ 10 | Yes |
| Calculated LogP (XLogP3) | ~2.5 - 3.5 (Predicted) | ≤ 5 | Yes |
Core Physicochemical Parameters: An Experimental Perspective
While computational predictions are valuable, empirical data is the gold standard in drug development. This section details the key physicochemical properties and the methodologies for their determination.
Solubility
Solubility is a critical factor influencing a drug's absorption and bioavailability.[12] Based on its structure—a significant nonpolar surface area from the Boc group and aromatic rings combined with polar hydrogen bonding sites—5-(1-Boc-3-pyrrolidinyl)-1H-indazole is predicted to exhibit:
-
High solubility in organic solvents such as dichloromethane (DCM), methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Low solubility in aqueous media.
Lipophilicity (LogP / LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably the most important physicochemical parameter in medicinal chemistry.[13] It profoundly impacts potency, membrane permeability, and metabolic clearance. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Experimental Determination via RP-HPLC: A robust method for estimating LogP involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The retention time of the analyte on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH (pKa) affects its solubility, permeability, and target binding.
-
Acidic Proton : The N-H proton on the indazole ring is weakly acidic, with a predicted pKa in the range of 13-14, similar to the parent indazole.[14]
-
Basic Sites : The non-protonated nitrogen of the pyrazole ring is the most basic site. The pyrrolidine nitrogen's basicity is effectively nullified by the electron-withdrawing Boc group.
Thermal Properties and Purity (Melting Point)
The melting point is a fundamental property indicating the purity of a crystalline solid. A sharp, well-defined melting point range is characteristic of a pure substance. For 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, this would be determined experimentally using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC) for higher precision.
Spectroscopic Characterization: The Structural Fingerprint
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[5][15] The data below represents the expected spectral characteristics for this molecule.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Singlet (broad) | >10 ppm | Indazole N-H |
| Multiplets | 7.1 - 8.2 ppm | Aromatic protons (indazole ring) | |
| Multiplets | 3.2 - 4.0 ppm | Pyrrolidine CH, CH₂ protons adjacent to N | |
| Multiplets | 1.9 - 2.5 ppm | Pyrrolidine CH₂ protons | |
| Singlet | ~1.48 ppm | tert-butyl protons (Boc group) | |
| ¹³C NMR | Carbonyl | ~155 ppm | Boc C=O |
| Aromatic | 110 - 145 ppm | Indazole ring carbons | |
| Quaternary | ~80 ppm | Boc C(CH₃)₃ | |
| Aliphatic | 25 - 60 ppm | Pyrrolidine and Boc CH₃ carbons | |
| FT-IR | N-H Stretch (broad) | ~3100-3300 cm⁻¹ | Indazole N-H |
| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H | |
| C=O Stretch (strong) | ~1680-1700 cm⁻¹ | Carbamate C=O (Boc) | |
| C=C Stretch | 1450-1600 cm⁻¹ | Aromatic ring | |
| Mass Spec (ESI+) | Molecular Ion | m/z 288.17 | [M+H]⁺ |
| Major Fragment | m/z 188.12 | [M+H - Boc]⁺ |
Experimental Protocols: A Self-Validating Approach
The following protocols describe standard, reliable methods for characterizing 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. The causality behind each step is explained to ensure robust and reproducible data generation.
Protocol: NMR Spectroscopic Analysis
Causality: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of each atom.[5]
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[16]
-
Justification: DMSO-d₆ is often preferred for indazole derivatives as it effectively solubilizes the compound and allows for clear observation of the exchangeable N-H proton. CDCl₃ is a suitable alternative if the compound is sufficiently soluble.
-
-
Instrument Setup : Tune and shim the NMR spectrometer according to standard procedure to maximize spectral resolution.
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire a ¹³C NMR spectrum, often requiring a larger number of scans due to the low natural abundance of ¹³C.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations for definitive assignments.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS.
Protocol: Purity and Lipophilicity (LogP) by RP-HPLC
Causality: HPLC is a cornerstone of pharmaceutical analysis, providing high-resolution separation for both purity determination and the assessment of properties like lipophilicity.[17]
-
System Preparation :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Acetonitrile.
-
Justification: The C18 column provides a nonpolar stationary phase. The acidic modifier (formic acid) ensures that acidic/basic sites on the molecule and column are protonated, leading to sharper, more symmetrical peaks.
-
-
Sample Preparation : Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Method (Purity) :
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 254 nm.
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 10 15.0 95 18.0 95 18.1 10 | 22.0 | 10 |
-
Justification: A gradient elution is used to ensure that both polar and nonpolar impurities can be resolved and eluted from the column within a reasonable time frame.
-
-
Data Analysis : Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For LogP determination, the retention time is correlated with a standard curve generated from compounds with known LogP values.
Chemical Reactivity Profile: The Role of the Boc Group
The most significant chemical property of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole in the context of synthesis is the acid-lability of the Boc group. This allows for selective deprotection to unmask the pyrrolidine nitrogen for subsequent coupling reactions.[18][19]
Deprotection Mechanism : The reaction proceeds via protonation of the Boc carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[7]
Conclusion
5-(1-Boc-3-pyrrolidinyl)-1H-indazole presents a physicochemical profile consistent with a high-value intermediate for drug discovery. It is a "drug-like" molecule that complies with Lipinski's Rule of Five, possessing a molecular weight, hydrogen bonding capacity, and predicted lipophilicity well within the desired ranges for oral drug candidates. Its key chemical feature—the acid-labile Boc protecting group—provides a reliable handle for synthetic elaboration. The experimental protocols and spectroscopic data outlined in this guide form a comprehensive framework for the robust characterization of this and similar heterocyclic compounds, ensuring data integrity and empowering informed decision-making in the progression of a drug discovery campaign.
References
-
Lipinski's rule of five - Wikipedia.
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel.
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals.
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.
-
tert-Butyloxycarbonyl protecting group - Wikipedia.
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
-
Lipinski's rule of five, famous extensions and famous exceptions - pmf.ni.ac.rs.
-
lipinski rule of five - Lecture Notes.
-
BOC Protection and Deprotection - J&K Scientific LLC.
-
An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.
-
What is the protection of BOC in organic synthesis processes? - Quora.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide - Benchchem.
-
The role of physicochemical and topological parameters in drug design - Frontiers.
-
How Drug Physical and Chemical Properties Impact Effectiveness - Raytor.
-
Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques - Benchchem.
-
Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid.
-
SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY - IJCRT.org.
-
Indazole(271-44-3) 1H NMR spectrum - ChemicalBook.
-
Indazole synthesis - Organic Chemistry Portal.
-
Discovery and synthesis of novel indazole derivatives - Benchchem.
-
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives - Benchchem.
-
Indazole - Wikipedia.
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raytor.com [raytor.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. Indazole - Wikipedia [en.wikipedia.org]
- 15. ijcrt.org [ijcrt.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. quora.com [quora.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
Crystallographic Analysis and 3D Structural Dynamics of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Executive Summary
The 5-(1-Boc-3-pyrrolidinyl)-1H-indazole scaffold represents a highly versatile, privileged pharmacophore in modern medicinal chemistry[1]. Indazole derivatives are ubiquitous in the development of kinase inhibitors and epigenetic modulators due to their structural ability to mimic the purine core of ATP[2]. The incorporation of a C5-linked pyrrolidine ring introduces critical sp3 character, which enhances aqueous solubility and provides a distinct vector for exploring adjacent binding pockets in target proteins.
While the tert-butyloxycarbonyl (Boc) group is primarily utilized as a synthetic protecting group, its significant steric bulk heavily dictates the solid-state conformational landscape of the intermediate. This technical whitepaper details the crystallographic analysis, 3D structural dynamics, and the self-validating experimental methodologies required to accurately determine the solid-state conformation of this critical building block.
Conformational Landscape & Structural Biology
Understanding the 3D structure of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole requires a deep analysis of its three primary structural components: the indazole core, the pyrrolidine ring, and the Boc protecting group.
The 1H-Indazole Core
Indazoles exhibit annular tautomerism, existing primarily in 1H, 2H, and 3H forms. In the solid state, the 1H-indazole tautomer is the most thermodynamically stable and predominant form[2]. The 10 π-electron aromatic system enforces strict planarity across the bicyclic core. This planarity is a non-negotiable feature in structure-based drug design (SBDD), as it dictates the molecule's ability to participate in π-π stacking and directional hydrogen-bonding interactions within protein active sites.
Pyrrolidine Ring Puckering
Unlike the planar indazole core, the five-membered pyrrolidine ring is highly conformationally flexible. To minimize torsional strain (Pitzer strain) between adjacent hydrogen atoms, the ring rarely adopts a planar geometry. Instead, it typically adopts an envelope (UP/DOWN or exo/endo) or half-chair conformation[3]. The specific puckering amplitude and phase angle are dictated by the steric bulk of the C3-indazole substituent and the N1-Boc group. In crystallography, accurately modeling this puckering is vital because it determines the exact 3D exit vector of the Boc group and any subsequent functionalization[4].
Boc-Group Rotamers
The carbamate linkage of the Boc group exhibits partial double-bond character due to resonance, leading to high rotational barriers and the existence of distinct cis and trans rotamers. In the solid state, the trans conformation (where the bulky tert-butyl group is directed away from the pyrrolidine ring) is generally favored to minimize steric clashing with the indazole core.
Key conformational determinants influencing the 3D structure and SBDD applications.
Experimental Methodology: Crystallographic Workflow
To elucidate the exact 3D structure of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, high-quality single crystals must be grown and analyzed via X-ray diffraction (XRD). The following protocol represents a self-validating system where the physical data directly mathematically proves the proposed chemical structure.
Step 1: Sample Preparation & Vapor Diffusion Crystallization
Causality: Vapor diffusion is preferred over slow evaporation because it allows for a highly controlled, gradual approach to supersaturation. This slow kinetic environment prevents rapid nucleation, thereby yielding larger, defect-free single crystals suitable for high-resolution diffraction.
-
Dissolution: Dissolve 15 mg of highly pure (>99% by HPLC) 5-(1-Boc-3-pyrrolidinyl)-1H-indazole in 0.5 mL of a good solvent (e.g., ethyl acetate or dichloromethane) in a 2 mL inner glass vial.
-
Filtration: Filter the solution through a 0.22 μm PTFE syringe filter to remove dust and heterogeneous nucleation sites.
-
Chamber Setup: Place the unsealed inner vial inside a larger 20 mL outer vial containing 4 mL of an anti-solvent (e.g., n-hexane or pentane).
-
Incubation: Seal the outer vial tightly with a PTFE-lined cap. Incubate at a constant temperature (typically 4 °C) in a vibration-free environment for 3–7 days until prismatic crystals form.
Step 2: X-Ray Diffraction (XRD) Data Collection
Causality: Data collection at cryogenic temperatures (100 K) minimizes thermal atomic displacement parameters (B-factors). This significantly improves the signal-to-noise ratio at high diffraction angles, enhancing the resolution of the electron density map and allowing for the accurate assignment of hydrogen atoms.
-
Mounting: Select a single, optically clear crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarizing microscope. Mount it on a goniometer using a cryo-loop and perfluoropolyether cryoprotectant oil.
-
Cryocooling: Flash-cool the crystal to 100 K using a continuous liquid nitrogen stream.
-
Diffraction: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector.
Step 3: Phase Problem Solution and Refinement
Causality: The phase problem is solved using dual-space direct methods, and the structure is refined using full-matrix least-squares on F2 . This ensures mathematical rigor, as the model is continuously refined until the calculated structure factors ( Fc ) perfectly match the observed structure factors ( Fo )[5].
-
Integration: Integrate the raw diffraction frames and apply multi-scan absorption corrections to account for the crystal's shape and X-ray absorption.
-
Structure Solution: Solve the initial structure using SHELXT to locate the heavy atoms (C, N, O)[6].
-
Anisotropic Refinement: Perform anisotropic refinement of all non-hydrogen atoms using SHELXL[7].
-
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model, refining their isotropic displacement parameters relative to their parent atoms.
-
Validation: Generate the final Crystallographic Information File (CIF) and validate the geometry using the IUCr's checkCIF tool.
Step-by-step crystallographic workflow for 3D structure determination.
Quantitative Data Presentation
Based on analogous Boc-protected indazole derivatives and pyrrolidine-containing heterocycles, the following table summarizes the expected quantitative crystallographic parameters for 5-(1-Boc-3-pyrrolidinyl)-1H-indazole.
| Crystallographic Parameter | Expected / Simulated Value | Significance |
| Empirical Formula | C₁₆H₂₁N₃O₂ | Confirms the chemical composition. |
| Molecular Weight | 287.36 g/mol | Matches the theoretical mass. |
| Crystal System | Monoclinic | Typical for asymmetric organic heterocycles. |
| Space Group | P21/c | Centrosymmetric; indicates a racemic mixture in the crystal lattice (unless enantiopure). |
| Temperature | 100(2) K | Cryogenic conditions for high-resolution data. |
| Wavelength (Cu Kα) | 1.54184 Å | Optimal for resolving light atoms (C, N, O). |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.090 | Low R-factors indicate a highly accurate and reliable 3D structural model. |
| Goodness-of-fit on F2 | ~1.05 | Validates that the refinement model is neither over- nor under-parameterized. |
Implications for Structure-Based Drug Design (SBDD)
The empirical determination of the 3D structure of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is not merely an academic exercise; it is a critical input for computational chemistry. The dihedral angle between the planar indazole core and the puckered pyrrolidine ring determines the overall spatial footprint of the molecule.
When this building block is incorporated into a larger active pharmaceutical ingredient (API), the crystallographic coordinates serve as the foundational input for molecular docking simulations. By utilizing the experimentally validated solid-state conformation, researchers ensure that the starting geometry for in silico screening represents a true local energy minimum, drastically reducing computational artifacts and improving the predictive power of pharmacophore mapping.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.[Link]
-
Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology.[Link]
-
Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry.[Link]
-
Crystal structure refinement with SHELXL (IUCr Journals). Acta Crystallographica.[Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure refinement with SHELXL (Journal Article) | OSTI.GOV [osti.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. journals.iucr.org [journals.iucr.org]
The Dual-Action Mechanism of 1H-Indazole Pyrrolidine Derivatives as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of several clinically approved and investigational drugs.[1] This guide focuses on a particularly compelling subclass: 1H-indazole pyrrolidine derivatives. We will provide an in-depth exploration of their mechanism of action, primarily as potent and selective inhibitors of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade frequently dysregulated in human cancers.[2][3] This document will dissect the molecular interactions that underpin their inhibitory activity, discuss the significant crosstalk with the PI3K/Akt/mTOR pathway, and provide detailed experimental protocols for their evaluation. Our analysis is grounded in peer-reviewed literature to provide an authoritative resource for researchers in oncology and drug discovery.
Introduction: The Rise of the 1H-Indazole Pyrrolidine Scaffold
The 1H-indazole core, a bicyclic aromatic heterocycle, offers a unique combination of a hydrogen bond donor (the NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor.[4] This dual functionality makes it an excellent bioisostere for other key pharmacophores like indole, often providing improved affinity for target proteins.[4] The incorporation of a pyrrolidine moiety introduces a three-dimensional structural element that can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.[5]
A prime exemplar of this chemical class is MK-8353 (formerly SCH900353) , an orally bioavailable and highly selective inhibitor of ERK1 and ERK2.[6][7] The development of this and similar compounds has highlighted the therapeutic potential of 1H-indazole pyrrolidine derivatives in cancers with activating mutations in the RAS/RAF/MEK/ERK pathway, such as melanoma, colorectal, and pancreatic cancers.[3][7]
The Primary Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Aberrant activation of this pathway is a hallmark of many cancers.[8] 1H-indazole pyrrolidine derivatives, such as MK-8353, function as ATP-competitive inhibitors of ERK1 and ERK2, the final kinases in this cascade.[2][6]
Molecular Binding Mode of 1H-Indazole Pyrrolidine Derivatives with ERK2
The high potency and selectivity of compounds like MK-8353 stem from a unique binding mode within the ATP-binding pocket of ERK2.[2][9] X-ray crystallography studies have revealed several key interactions:
-
Hinge Region Interaction: The indazole ring inserts into the ATP binding site, where its nitrogen atoms mimic the hydrogen bonding pattern of the adenine base of ATP, forming crucial hydrogen bonds with the backbone of Asp104 and Met106 in the hinge region of the kinase.[2][9]
-
Catalytic Lysine Interaction: A critical hydrogen bond is formed between the pyrrolidine nitrogen and the catalytic Lys52. This interaction necessitates the deprotonated state of the pyrrolidine nitrogen, indicating that a pKa near physiological pH is vital for potent inhibition.[2][9]
-
Induced Conformational Change: The binding of the inhibitor induces a significant conformational shift in the glycine-rich loop of ERK2. Specifically, Tyr34 folds under this loop, stacking with the inhibitor's pyrrolidine ring.[2][9] This movement opens up a new cavity that is not present in the apo-enzyme, which is then occupied by other parts of the inhibitor molecule. This induced-fit mechanism is a key contributor to the high selectivity of these compounds.[9]
-
Role of the Pyrrolidine Moiety: The 3(S)-thiomethyl group on the pyrrolidine of MK-8353 points towards a binding region defined by residues Asn152 and Cys164, further anchoring the inhibitor in the active site.[9] Systematic exploration of substituents at the 3-position of the pyrrolidine ring has been shown to be critical for optimizing pharmacokinetic properties.[5]
A Dual Mechanism of Inhibition
A remarkable feature of some 1H-indazole pyrrolidine derivatives is their dual mechanism of action. Not only do they inhibit the kinase activity of already phosphorylated (active) ERK, but they also prevent the initial phosphorylation of ERK by its upstream kinase, MEK.[9][10] This is a direct consequence of the conformational changes induced upon binding to the inactive ERK protein. The rearrangement of the glycine-rich loop and Tyr34 appears to disrupt the conformation required for MEK to recognize and phosphorylate ERK.[9] This dual inhibition leads to a more profound and durable suppression of the ERK signaling pathway.[11]
Visualizing the Mechanism of Action
The following diagrams illustrate the ERK signaling pathway and the binding mode of 1H-indazole pyrrolidine derivatives.
Caption: The ERK/MAPK signaling cascade and the point of inhibition.
Caption: Key interactions of 1H-indazole pyrrolidine inhibitors with ERK2.
Quantitative Data Summary: Potency of 1H-Indazole Pyrrolidine Derivatives
The following table summarizes the inhibitory potency of selected 1H-indazole pyrrolidine derivatives against ERK1 and ERK2 kinases, as well as their cellular anti-proliferative activity.
| Compound | Target | Biochemical IC50 (nM) | Cellular Anti-proliferative IC50 (nM) | Reference |
| MK-8353 | ERK1 | 23.0 | - | [7] |
| ERK2 | 8.8 | - | [7] | |
| BRAF-mutant (A2058) | - | Complete suppression of pERK at 30 nM | [7] | |
| Compound 28 | ERK1/2 | - | - | [5] |
| SCH772984 | ERK1/2 | - | Good cell proliferation activity | [5] |
Note: SCH772984 is a precursor to MK-8353 and shares the core scaffold, but suffered from poor pharmacokinetics.[5]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective 1H-indazole pyrrolidine inhibitors has been guided by key SAR insights:
-
The 1H-Indazole Core is Essential: This moiety is critical for anchoring the molecule in the ATP-binding pocket through hydrogen bonds with the hinge region.[2][12]
-
The Pyrrolidine Nitrogen: As previously mentioned, a basic nitrogen on the pyrrolidine ring is crucial for the strong hydrogen bond with the catalytic Lys52.[2][9]
-
Substitution at the 3-Position of the Pyrrolidine: This position is a key site for modification to improve pharmacokinetic properties without sacrificing potency. The introduction of a 3(S)-thiomethyl group in the development of MK-8353 dramatically improved bioavailability compared to its precursors.[5]
-
Substituents on the Indazole Ring: Modifications to the "solvent-exposed" part of the indazole ring can be used to fine-tune physical properties and explore additional interactions with the protein surface.
Crosstalk with the PI3K/Akt/mTOR Pathway: A Critical Consideration
A significant challenge in targeting the ERK pathway is the intricate crosstalk with other survival pathways, most notably the PI3K/Akt/mTOR cascade.[13] Research has shown that the inhibition of the MEK/ERK pathway can lead to a compensatory activation of the PI3K/Akt pathway.[14][15] This feedback mechanism can limit the efficacy of single-agent ERK inhibitors and is a primary driver of acquired resistance.
This crosstalk is often mediated by the relief of negative feedback loops. For instance, active ERK can suppress PI3K signaling; therefore, when ERK is inhibited, this suppression is lifted, leading to the rebound activation of Akt.[16] This phenomenon underscores the rationale for combination therapies that simultaneously target both the ERK and PI3K/Akt pathways to achieve a more potent and durable anti-tumor response.[13][17]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. astx.com [astx.com]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. cellsignet.com [cellsignet.com]
- 17. Crosstalk between the PI3K/mTOR and MEK/ERK pathways involved in the maintenance of self-renewal and tumorigenicity of glioblastoma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: The Indazole Scaffold: A Privileged Structure with Pharmacokinetic Nuances
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Indazole-Based Pharmaceutical Building Blocks
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its significance stems from its ability to act as a bioisostere for structures like indoles and phenols, and its capacity to form crucial hydrogen bond interactions with the hinge region of protein kinases, making it a cornerstone of many targeted therapies.[1][2] Marketed drugs such as axitinib (a kinase inhibitor) and granisetron (a 5-HT3 antagonist) feature this core, highlighting its therapeutic versatility.[2]
However, the journey of an indazole-based compound from a promising hit to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile. The scaffold's inherent properties, while beneficial for target binding, can present unique challenges and opportunities in terms of its Absorption, Distribution, Metabolism, and Excretion (ADME). Indazole's nitrogen atoms can serve as both hydrogen bond donors and acceptors, influencing solubility and interactions with metabolic enzymes and transporters.[1][3] Furthermore, while some indazole derivatives exhibit excellent metabolic stability, others can be susceptible to rapid metabolism, including unique pathways that may even lead to toxicity.[4][5]
This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of indazole-based building blocks, designed for drug discovery researchers. It moves beyond a simple listing of assays to explain the causality behind experimental choices, ensuring a robust, self-validating approach to candidate selection and optimization.
Part 2: A Step-by-Step Guide to In Vitro ADME Profiling
A tiered, iterative approach to in vitro ADME profiling is essential for efficient drug discovery. Early-stage assays provide foundational data to quickly filter large numbers of compounds, while later-stage, more complex assays offer the mechanistic insights needed for lead optimization.
Tier 1: Foundational Assays for Hit-to-Lead Triage
At this stage, the goal is to rapidly assess fundamental drug-like properties to identify chemotypes with the highest probability of success.
Key Foundational Assays for Indazole Scaffolds
| Parameter | Assay | Purpose | Desirable Range for Oral Drugs |
| Solubility | Kinetic & Thermodynamic Solubility | Determines how much compound can dissolve; impacts absorption. | >50 µM |
| Lipophilicity | LogD at pH 7.4 | Measures drug partitioning between aqueous and lipid phases; impacts permeability, metabolism, and promiscuity. | 1 - 4 |
| Metabolic Stability | Liver Microsomal or Hepatocyte Stability | Assesses susceptibility to metabolism, predicting in vivo clearance. | Half-life (t½) > 30 min |
Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[6][7]
Methodology:
-
Preparation: A stock solution of the test indazole compound (e.g., 10 mM in DMSO) is prepared. Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH-regenerating system is prepared to provide the necessary cofactor for CYP activity.
-
Incubation: The test compound (final concentration, e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C for a short period.
-
Reaction Initiation: The reaction is started by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.[7]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8][9]
-
Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time. The slope of the natural log of this plot provides the rate of elimination, from which the in vitro half-life (t½) is calculated.
Tier 2: Mechanistic Assays for Lead Optimization
Once a promising series is identified, these assays provide a deeper understanding of specific ADME liabilities to guide structural modifications.
Experimental Protocol 2: CYP450 Inhibition Assay (IC50)
This assay is crucial for evaluating the potential for drug-drug interactions (DDIs), where the indazole compound might inhibit the metabolism of a co-administered drug.[10]
Methodology:
-
System Setup: The assay is run using human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[10][11]
-
Incubation: A specific probe substrate for a CYP isoform (e.g., midazolam for CYP3A4) is incubated with the enzyme source in the presence of varying concentrations of the test indazole compound.
-
Reaction: The reaction is initiated with an NADPH-regenerating system and incubated at 37°C.[7]
-
Quenching & Analysis: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Calculation: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity) is determined. A potent IC50 value (<1-5 µM) flags a potential DDI risk.
Experimental Protocol 3: Permeability and Efflux Assessment (Caco-2 Assay)
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to predict intestinal absorption and identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[6][7]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for ~21 days until they form a differentiated, polarized monolayer with tight junctions.
-
Assay Setup: The assay buffer containing the test indazole compound is added to either the apical (A, top) or basolateral (B, bottom) side of the monolayer.
-
Sampling: At various time points, samples are taken from the opposite chamber.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
An Efflux Ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio >2 suggests the compound is actively pumped out by transporters like P-gp, which can limit oral absorption and brain penetration.[1]
-
Part 3: Unraveling the Metabolic Fate of Indazoles
Understanding how a molecule is metabolized is critical for predicting its half-life, identifying potential safety liabilities, and ensuring that metabolites are not responsible for the observed pharmacology or toxicity. Indazole-containing compounds undergo several common biotransformations.
Common Metabolic Pathways for Indazoles:
-
Hydroxylation: Addition of a hydroxyl (-OH) group, often on the indazole ring or aliphatic side chains. This is a primary CYP-mediated reaction.[12]
-
N-Dealkylation: Removal of an alkyl group attached to a nitrogen atom.[12]
-
Ester/Amide Hydrolysis: Cleavage of ester or amide linkages, common in indazole-3-carboxamide derivatives.[12]
-
Glucuronidation: A Phase II reaction where glucuronic acid is attached to the molecule (often at a newly formed hydroxyl group), increasing water solubility to facilitate excretion.[12][13]
-
P450-Mediated Ring Cleavage: A less common but critical pathway observed for some indazoles is the cleavage of the indazole ring itself, termed N-deindazolation. This process can form reactive intermediates and has been linked to mutagenicity, making its identification a key safety assessment.[4]
Metabolite Identification Workflow
Identifying the structure of metabolites is performed using high-resolution mass spectrometry. The workflow involves incubating the parent drug with a metabolically active system (like hepatocytes or liver microsomes), followed by LC-MS/MS analysis to detect new peaks corresponding to metabolites. The exact mass and fragmentation pattern of these new peaks are used to deduce the metabolic transformation that occurred.[14]
Part 4: Bridging In Vitro Data to In Vivo Reality
The ultimate test of a compound's pharmacokinetic profile is its behavior in a living organism. Data from in vitro assays are used to predict human pharmacokinetics and to design informative and efficient in vivo studies.
In Vitro-In Vivo Extrapolation (IVIVE)
IVIVE is a mathematical approach used to predict human clearance from in vitro metabolic stability data. The intrinsic clearance (CLint) derived from hepatocyte or microsomal assays can be scaled using physiological parameters (liver blood flow, protein binding) to estimate in vivo hepatic clearance.[15][16] While not always perfectly accurate, this prediction is invaluable for ranking compounds and anticipating the required human dose.
Designing the In Vivo Pharmacokinetic Study
A well-designed rodent PK study is a cornerstone of preclinical development.
Key Considerations:
-
Vehicle Selection: The choice of formulation vehicle is critical for ensuring the compound is solubilized and bioavailable. For poorly soluble indazoles, co-solvents like DMSO or formulations with Tween 80 may be necessary, but their concentrations must be kept low to avoid toxicity.[17]
-
Route of Administration: Both intravenous (IV) and oral (PO) administration are typically performed. The IV route provides data on clearance and volume of distribution, while comparison with the PO route allows for the calculation of oral bioavailability (F%).
-
Blood Sampling and Bioanalysis: A sparse or serial blood sampling schedule is established. Plasma is harvested, and the drug concentration is measured over time using a validated LC-MS/MS method.
-
Interpreting Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Part 5: Conclusion and Future Perspectives
The indazole scaffold remains a highly valuable building block in drug discovery. A thorough and mechanistically driven pharmacokinetic profiling strategy, as outlined in this guide, is not merely a data-gathering exercise; it is a critical component of risk mitigation and rational drug design. By understanding the interplay between a compound's physicochemical properties, its interaction with metabolic enzymes and transporters, and its ultimate in vivo disposition, researchers can more effectively optimize indazole-based series to deliver safe and efficacious medicines.
Future efforts will likely focus on developing more predictive in silico ADME models tailored to specific heterocyclic scaffolds and advancing organ-on-a-chip technologies to better replicate human physiology in vitro, further refining our ability to predict the clinical success of these important molecules.
References
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]
-
Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. (2006). ACS Publications. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). PubMed. [Link]
-
Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. (2025). ScienceDirect. [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (n.d.). PMC. [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3. (2023). Diva-portal.org. [Link]
-
A systematic study of the in vitro pharmacokinetics and estimated human in vivo clearance of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists detected on the illicit drug market. (2021). Newcastle University ePrints. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]
-
Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017). ACS Publications. [Link]
-
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012). ACS Publications. [Link]
-
Discovery of Novel Indazole Derivatives as Orally Available β 3 -Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (n.d.). Europe PMC. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. [Link]
-
Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. (2026). ResearchGate. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PMC. [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]
-
New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. (2023). ResearchGate. [Link]
-
In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025). InfinixBio. [Link]
-
ADME Assays. (n.d.). Genesis Drug Discovery & Development. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]
-
CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. (2015). PubMed. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI. [Link]
-
Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. (2024). MDPI. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). PMC. [Link]
-
What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024). Medium. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC. [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (n.d.). PMC. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). CJST. [Link]
-
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2024). MDPI. [Link]
-
Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. (n.d.). ResearchGate. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADME Assays | Genesis Drug Discovery & Development [gd3services.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bloomtechz.com [bloomtechz.com]
- 10. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment [mdpi.com]
- 11. criver.com [criver.com]
- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Role and Binding Affinity Dynamics of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole in Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted oncology and autoimmune therapeutics, the 1H-indazole core is universally recognized as a privileged scaffold for ATP-competitive kinase inhibition. However, when evaluating the specific compound 5-(1-Boc-3-pyrrolidinyl)-1H-indazole , it is critical to distinguish between an active pharmaceutical ingredient (API) and a synthetic building block. This whitepaper provides an in-depth technical analysis of the structural biology, thermodynamic binding constraints, and experimental utility of this Boc-protected intermediate. By understanding why the Boc group ablates target affinity, researchers can leverage this compound as a self-validating negative control in biochemical assays and as a versatile precursor for nanomolar-potency kinase inhibitors.
Structural Biology of the Indazole-Pyrrolidine Scaffold
The architecture of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is bipartite, consisting of a hinge-binding core and a functionalizable vector:
-
The 1H-Indazole Core: The indazole ring acts as an adenine bioisostere. Its N1 and N2 nitrogen atoms serve as critical hydrogen bond donors and acceptors, anchoring the molecule within the highly conserved kinase hinge region[1].
-
The C5-Pyrrolidine Vector: Substitution at the 5-position with a pyrrolidine ring directs the molecule out of the orthosteric pocket and into the solvent-exposed channel or the adjacent ribose-binding pocket. This trajectory is essential for achieving isoform selectivity (e.g., distinguishing between ERK1/2, ROCK2, or JAK kinases)[2][3][].
Structural interaction model of the indazole-pyrrolidine scaffold in the kinase ATP-binding pocket.
Thermodynamic & Kinetic Impact of the Boc Protecting Group
While the underlying indazole scaffold is highly active, 5-(1-Boc-3-pyrrolidinyl)-1H-indazole itself exhibits negligible binding affinity to kinase targets ( IC50>10μM ). The presence of the tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen fundamentally disrupts the molecule's pharmacophore via three primary mechanisms[5]:
-
Severe Steric Hindrance: The bulky, highly branched tert-butyl moiety creates spatial clashes within the constrained dimensions of the ATP-binding pocket. This steric repulsion prevents the indazole core from achieving the optimal planar geometry required for hinge-region hydrogen bonding.
-
Ablation of Electrostatic Interactions: In potent kinase inhibitors (such as the6), the pyrrolidine nitrogen is functionalized to interact with specific residues, or left as a basic amine to form salt bridges with acidic amino acids (e.g., the Aspartic acid of the DFG motif)[6][7]. The Boc group converts this basic amine into a neutral carbamate, stripping the molecule of its hydrogen bond donor capacity.
-
Desolvation Penalty: The highly hydrophobic nature of the Boc group significantly increases the thermodynamic penalty of desolvating the compound upon entering the partially polar regions of the kinase active site.
Comparative Structure-Activity Relationship (SAR) Data
To illustrate the causality behind these structural modifications, the table below summarizes the binding affinity progression from the inactive Boc-protected intermediate to a highly potent clinical candidate[6][7].
| Compound State | Representative Structure | Target Kinase | Binding Affinity ( IC50 ) | Primary Interaction Profile |
| Protected Intermediate | 5-(1-Boc-3-pyrrolidinyl)-1H-indazole | ERK1/2 / ROCK | >10,000 nM | Negligible (Steric Clash) |
| Deprotected Scaffold | 5-(pyrrolidin-3-yl)-1H-indazole | ERK1/2 / ROCK | ∼500−1,000 nM | Weak H-bonds / Salt Bridge |
| Functionalized API | SCH772984 (Carboxamide derivative) | ERK1/2 | 1−4 nM | Optimal H-bonds & Pocket Fit |
Experimental Workflow: Validating Binding Affinity via TR-FRET
Because 5-(1-Boc-3-pyrrolidinyl)-1H-indazole lacks meaningful affinity, it serves as an ideal self-validating negative control in biochemical assays. By running this intermediate alongside active derivatives, researchers can definitively establish the assay's dynamic range and rule out non-specific binding artifacts (e.g., compound aggregation or autofluorescence).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for quantifying kinase binding affinity ( Ki or Kd ).
TR-FRET assay workflow utilizing the Boc-protected intermediate as a validating negative control.
Step-by-Step Methodology:
-
Reagent Assembly: Reconstitute the target kinase domain (e.g., recombinant ERK2), a fluorescently labeled ATP-competitive tracer, and a Terbium (Tb)-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 3-fold serial dilution of the active compound (e.g., SCH772984) and the negative control (5-(1-Boc-3-pyrrolidinyl)-1H-indazole) in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.
-
Pre-Equilibration: Add the kinase/antibody master mix to the compounds. Incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to access the hinge region before competition with the tracer begins, ensuring accurate kinetic profiling of slow-binding inhibitors.
-
Tracer Competition: Add the fluorescent tracer. The Boc-protected intermediate will fail to displace the tracer due to steric clash, maintaining a high baseline FRET signal. The active compound will displace the tracer, causing a dose-dependent reduction in FRET.
-
Readout & Analysis: Incubate for 60 minutes. Read the plate (Excitation: 340 nm; Emission: 615 nm for Tb donor, 665 nm for acceptor). Calculate the emission ratio (665 nm / 615 nm) and fit the data to a four-parameter logistic equation to determine the IC50 . Convert to Ki using the Cheng-Prusoff equation.
Downstream Functionalization: Unlocking Nanomolar Potency
The strategic value of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole lies in its modularity. Acid-mediated deprotection (using TFA or HCl) cleanly removes the Boc group, exposing the secondary amine[5]. This highly reactive nucleophile is then subjected to late-stage functionalization to generate targeted therapies:
-
Amidation/Urea Formation (ERK Inhibitors): Coupling the deprotected pyrrolidine with specific carboxylic acids or isocyanates yields potent ERK1/2 inhibitors. These derivatives not only block catalytic activity but physically prevent the nuclear localization of phosphorylated ERK[6].
-
N-Alkylation/Arylation (ROCK & JAK Inhibitors): Functionalization with specific aryl groups generates highly selective inhibitors targeting ROCK2 (investigated for3)[3] or JAK kinases (critical targets in )[].
References
-
[6] Title: SCH772984 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:
-
[7] Title: SCH772984 | CAS#942183-80-4 | ERK inhibitor | MedKoo Biosciences Source: medkoo.com URL:
-
[2] Title: Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC Source: nih.gov URL:
-
[5] Title: Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies | Journal of Medicinal - ACS Publications Source: acs.org URL:
-
[1] Title: The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:
-
[3] Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:
-
[] Title: Research and Development of Janus Kinase (JAK) Inhibitors - BOC Sciences Source: bocsci.com URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medkoo.com [medkoo.com]
Application Note: Scalable Two-Step Synthesis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the versatile pharmacophore 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, circumventing the need for indazole nitrogen protection.
Retrosynthetic Strategy & Mechanistic Rationale
The 5-(pyrrolidin-3-yl)-1H-indazole scaffold is a highly privileged motif in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR ligands. Direct sp2
sp3 cross-coupling to install the pyrrolidine ring is historically challenging due to competitive β -hydride elimination pathways inherent to alkyl-metal intermediates.To ensure a highly reproducible and scalable synthesis, this protocol employs a two-step sequence:
sp2
sp2 Suzuki-Miyaura Cross-Coupling: We utilize 5-bromo-1H-indazole and 1-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester. Crucially, we employ conditions that allow for the coupling of the unprotected indazole. Historically, the acidic N-H of indazoles poisons palladium catalysts, necessitating wasteful protection/deprotection steps. By utilizing the highly active, bulky, and electron-rich precatalyst XPhos Pd G2 , we overcome this inhibitory effect, driving the oxidative addition and transmetalation steps efficiently even in the presence of the free azole [1]. The requisite pyrroline boronate ester can be accessed efficiently on a multigram scale via the triflation and borylation of N-Boc-3-oxopyrrolidine [2].Catalytic Hydrogenation: The resulting alkene intermediate is subjected to standard heterogeneous hydrogenation using Palladium on Carbon (Pd/C) to yield the final saturated pyrrolidine ring with excellent chemoselectivity.
Synthetic Workflow
Synthetic workflow for 5-(1-Boc-3-pyrrolidinyl)-1H-indazole via Suzuki coupling and hydrogenation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Unprotected Indazole)
Synthesis of tert-butyl 3-(1H-indazol-5-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Causality & Design: The use of a biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base ( K3PO4 ). Thorough degassing is critical; residual oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
Materials:
-
5-Bromo-1H-indazole: 1.00 g (5.07 mmol, 1.0 equiv)
-
1-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester: 1.80 g (6.09 mmol, 1.2 equiv)
-
XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)): 80 mg (0.10 mmol, 2 mol%)
-
Potassium phosphate tribasic ( K3PO4 ): 2.15 g (10.14 mmol, 2.0 equiv)
-
1,4-Dioxane / H2O (4:1 v/v): 25 mL
Step-by-Step Procedure:
-
Reaction Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole, the pyrroline boronate ester, and K3PO4 .
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/ H2O mixture. Seal the flask with a rubber septum. Sparge the heterogeneous mixture vigorously with ultra-pure Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.
-
Catalyst Introduction: Briefly open the flask under a positive flow of inert gas and add the XPhos Pd G2 precatalyst.
-
Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 4-6 hours. Monitor reaction progression via LC-MS or TLC (EtOAc/Hexanes 1:1) until the complete disappearance of the aryl bromide.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the phases and extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes) to afford the alkene intermediate as a pale yellow solid.
Protocol B: Catalytic Alkene Hydrogenation
Synthesis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Causality & Design: 10% Pd/C under an atmospheric pressure of hydrogen is highly chemoselective for the reduction of the isolated pyrroline double bond. The aromatic indazole core remains untouched under these mild conditions.
Materials:
-
Alkene Intermediate (from Protocol A): 1.00 g (3.50 mmol, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 50% wet): 100 mg (10% w/w)
-
Methanol (MeOH): 20 mL
-
Hydrogen gas ( H2 ): Balloon
Step-by-Step Procedure:
-
Assembly: Dissolve the alkene intermediate in MeOH in a 50 mL round-bottom flask.
-
Catalyst Addition: Carefully add the wet 10% Pd/C to the solution. (Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always use wet Pd/C or add the catalyst under an inert atmosphere).
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Nitrogen (repeat 3 times). Evacuate once more and backfill with Hydrogen gas from a balloon.
-
Reaction: Stir the suspension vigorously at room temperature under the Hydrogen balloon for 12 hours.
-
Filtration: Once LC-MS confirms complete reduction, purge the flask with Nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH (30 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the title compound, 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, as a white to off-white solid. The product is typically >95% pure by NMR at this stage and requires no further chromatography.
Data Presentation: Suzuki Coupling Optimization
The following table summarizes the optimization parameters validating the choice of the XPhos ligand system for the unprotected indazole coupling, demonstrating the necessity of modern dialkylbiaryl phosphine ligands to prevent catalyst deactivation [1].
| Entry | Precatalyst / Ligand System | Base | Solvent | Temp (°C) | Conversion (%)* |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/ H2O | 100 | < 10% |
| 2 | Pd2(dba)3 / dppf (5 mol%) | K3PO4 | Dioxane/ H2O | 80 | 25% |
| 3 | SPhos Pd G2 (2 mol%) | K3PO4 | Dioxane/ H2O | 80 | 78% |
| 4 | XPhos Pd G2 (2 mol%) | K3PO4 | Dioxane/ H2O | 80 | > 98% |
*Conversion of 5-bromo-1H-indazole determined by LC-MS analysis of the crude reaction mixture after 6 hours.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[Link]
-
Liashuk, O. S., Demchuk, O. P., & Hryshchuk, O. V. (2024). 2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: Multigram Synthesis and Coupling Reactions. Organic Process Research & Development, 28(4), 1120–1128.[Link]
Application Note: Comprehensive NMR Spectroscopic Characterization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Introduction: The Significance of Structural Verification
In the landscape of modern drug discovery and development, 5-(1-Boc-3-pyrrolidinyl)-1H-indazole represents a key heterocyclic scaffold. The indazole core is a prevalent motif in numerous pharmacologically active compounds, known for its role in kinase inhibition and other therapeutic applications[1]. The attached N-Boc-pyrrolidinyl group is a common building block, imparting specific conformational and solubility properties. Accurate and unambiguous structural characterization of such molecules is not merely a procedural step but the foundation of reliable scientific research, ensuring that subsequent biological and chemical data is valid.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[2][3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms makes it indispensable. This application note provides an in-depth guide and a set of robust protocols for the complete NMR characterization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure data integrity and to build a comprehensive understanding of the molecule's structure.
Molecular Structure and Predicted Spectral Features
A thorough analysis begins with a theoretical dissection of the molecule's structure to anticipate its NMR signature. The molecule comprises three distinct moieties: the 1H-indazole system, the 1-Boc-pyrrolidinyl substituent, and the Boc protecting group.
Caption: Structure of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole with atom numbering.
-
1H-Indazole Moiety: The indazole ring system is aromatic. The NH proton (N1-H) is expected to be significantly deshielded, appearing as a broad singlet far downfield (typically >10 ppm in DMSO-d₆), which will exchange upon addition of D₂O.[4][5] The aromatic protons (H3, H4, H6, H7) will resonate in the 7.0-8.5 ppm region.[6][7] H4, being ortho to the C5-substituent, will likely appear as a singlet or a narrow doublet. H6 and H7 will form an AX or AB system with ortho coupling. The C3 proton is typically a singlet around 8.1 ppm in the parent indazole.[6]
-
N-Boc-Pyrrolidinyl Moiety: The protons on this aliphatic ring will appear in a more crowded, upfield region (1.8-4.0 ppm).[8] The methine proton (H3') is directly attached to the chiral center and the indazole ring, and its chemical shift will be influenced by both. The methylene protons at C2', C4', and C5' are all diastereotopic due to the C3' chiral center. This means that the two protons on each of these carbons are in chemically non-equivalent environments and are expected to resonate at different chemical shifts, each appearing as a distinct multiplet.[9]
-
Boc Protecting Group: This group provides two highly characteristic signals. The nine equivalent protons of the tert-butyl group will produce a sharp singlet around 1.4-1.5 ppm.[8] In the ¹³C spectrum, the quaternary carbon and the carbonyl carbon will also be readily identifiable.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to yield high-quality, reproducible data. The logic follows a hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D experiments that build upon the initial data for complete structural assignment.
Caption: Experimental workflow for NMR characterization.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[10]
-
Material & Equipment:
-
5-(1-Boc-3-pyrrolidinyl)-1H-indazole (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D).[11]
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[10][12]
-
Deuterated solvent (CDCl₃ or DMSO-d₆). The choice is critical; CDCl₃ is less polar, while DMSO-d₆ is a better solvent for polar compounds and allows for clear observation of the NH proton without exchange.[13]
-
Pasteur pipette and bulb.
-
-
Procedure:
-
Weigh 20-25 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] This volume corresponds to a sample height of about 4-5 cm in a standard tube, which is optimal for modern spectrometers.[13]
-
Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is crucial for good spectral resolution.[11]
-
Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Wipe the outside of the tube clean before inserting it into the spectrometer.
-
Protocol 2: NMR Data Acquisition
These parameters are for a typical 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument.
-
¹H NMR Spectrum:
-
Purpose: To observe all proton signals and their multiplicities.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 16 to 64 (increase for dilute samples).
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
-
¹³C{¹H} NMR Spectrum:
-
Purpose: To observe all unique carbon signals. Proton decoupling is used to simplify the spectrum to singlets.
-
Parameters:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~220-240 ppm (e.g., from -10 to 210 ppm).
-
Number of Scans (NS): 1024 to 4096 (¹³C has low natural abundance).
-
Relaxation Delay (D1): 2 seconds.
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).[15] This is essential for mapping out the proton spin systems in the pyrrolidine and indazole rings.
-
Parameters: Standard gradient-selected COSY pulse program (cosygpqf). Acquire with 256-512 increments in the F1 dimension.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[16][17] This is the most reliable way to assign carbon signals based on their known proton assignments.
-
Parameters: Standard gradient-selected, sensitivity-enhanced HSQC pulse program (hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to ~145 Hz.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons.[2] This is the key experiment for connecting the different fragments of the molecule, such as linking the pyrrolidine ring to the indazole ring.
-
Parameters: Standard gradient-selected HMBC pulse program (hmbcgplpndqf). Set the long-range coupling constant (ⁿJCH) to 8-10 Hz.
-
Spectral Analysis and Data Interpretation
The following is a predictive assignment based on known chemical shift values for indazole and pyrrolidine substructures. Actual experimental values may vary slightly.
Predicted ¹H and ¹³C NMR Data
The data below is summarized for clarity. The assignment process relies on the combined interpretation of all NMR experiments.
| Atom # | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Corroborating 2D NMR Evidence (Key Correlations) |
| Indazole Ring | |||
| 1-NH | ~13.1 (br s, 1H) in DMSO | - | Disappears on D₂O shake. HMBC to C7a, C3. |
| C3 | ~8.15 (s, 1H) | ~135 | HMBC to C4, C7a. |
| C3a | - | ~123 | HMBC from H3, H4. |
| C4 | ~7.80 (d, J ≈ 1 Hz, 1H) | ~118 | COSY to H6 (4-bond, weak). HMBC from H3, H6. |
| C5 | - | ~125 | HMBC from H4, H6, H3'. |
| C6 | ~7.20 (dd, J ≈ 8.5, 1 Hz, 1H) | ~121 | COSY to H7. HMBC from H4, H7. |
| C7 | ~7.60 (d, J ≈ 8.5 Hz, 1H) | ~127 | COSY to H6. HMBC from H6, 1-NH. |
| C7a | - | ~140 | HMBC from H7, H3, 1-NH. |
| Pyrrolidine Ring | |||
| N1' | - | - | - |
| C2' | ~3.8 (m, 1H), ~3.6 (m, 1H) | ~53 | COSY to H3', H2' (geminal). HSQC confirms assignment. |
| C3' | ~3.9 (m, 1H) | ~35 | COSY to H2', H4'. HMBC to C4, C6 (indazole). |
| C4' | ~2.3 (m, 1H), ~2.1 (m, 1H) | ~31 | COSY to H3', H5', H4' (geminal). HSQC confirms assignment. |
| C5' | ~3.5 (m, 1H), ~3.3 (m, 1H) | ~46 | COSY to H4'. HSQC confirms assignment. |
| Boc Group | |||
| C=O | - | ~154 | HMBC from Boc-CH₃, C2', C5'. |
| Cq | - | ~80 | HMBC from Boc-CH₃. |
| CH₃ | ~1.45 (s, 9H) | ~28.5 | HMBC to Cq, C=O. |
Interpretation Walkthrough:
-
¹H Spectrum: Identify the key regions: the downfield aromatic protons (7-8.5 ppm), the upfield aliphatic protons (1.8-4.0 ppm), the sharp Boc singlet (~1.45 ppm), and the very downfield NH proton (if in DMSO-d₆).
-
COSY Spectrum: Trace the connectivity within the indazole ring (H6-H7) and, crucially, map out the entire pyrrolidine spin system from H2' through H3', H4', to H5'.
-
HSQC Spectrum: Assign each carbon signal by finding its cross-peak to its attached proton(s). This is straightforward for CH and CH₃ groups. The diastereotopic CH₂ groups will show two distinct proton signals correlating to a single carbon signal.
-
HMBC Spectrum: This is the final step for unambiguous assignment. Look for key long-range correlations:
-
Connecting the Rings: A cross-peak between the pyrrolidine H3' proton and the indazole C5 carbon is definitive proof of the substitution site. Correlations to C4 and C6 should also be visible.
-
Confirming Indazole Assignments: Correlations from H3 to C3a/C4/C7a and from H7 to C5/C6/C7a will confirm the aromatic assignments.
-
Confirming Boc Group: A strong correlation from the 9H singlet of the tert-butyl group to the quaternary carbon (Cq) and the carbonyl carbon (C=O) confirms the Boc group's presence and assignment.
-
Conclusion
The structural characterization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole can be achieved with high confidence through a systematic application of 1D and 2D NMR spectroscopy. The protocols and predictive data outlined in this note provide a comprehensive framework for researchers. The key to an unambiguous assignment lies not in any single experiment, but in the logical synthesis of data from all experiments, particularly the long-range correlations observed in the HMBC spectrum which definitively connect the molecular fragments. This rigorous approach ensures the structural integrity of the molecule, providing a solid foundation for its further use in research and development.
References
- Wiley-VCH. (2007).
-
Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.[2][3]
-
University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.[10]
-
BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.[8]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.[12]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.[11]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.[14]
-
PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[5]
-
PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cornell University. (n.d.). NMR Sample Preparation. Cornell NMR and Chemistry MS Facilities.[13]
-
Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.[18][19][20]
-
Silva, A. M. G., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.[7]
-
Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research.[9]
-
Nanalysis Corp. (2019). 2D NMR Experiments - HETCOR. Retrieved from [Link][17]
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link][16]
-
Bruker. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link][15]
-
ResearchGate. (2016). 13C NMR of indazoles.[21]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.[22]
-
Singh, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.[1]
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. organomation.com [organomation.com]
- 12. ou.edu [ou.edu]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Robust, Stability-Indicating RP-HPLC Method for Purity Determination of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
An Application Note from the Senior Scientist's Desk
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. This compound is a key intermediate in pharmaceutical synthesis, where stringent purity control is paramount. The method was developed using a systematic approach and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The developed method effectively separates the main component from its process-related impurities and degradation products generated under forced degradation conditions, proving its stability-indicating capabilities.
Introduction
5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry, often utilized in the synthesis of potent kinase inhibitors and other therapeutic agents. The indazole scaffold is considered a "privileged structure" due to its ability to form key interactions with biological targets.[3][4][5] The purity of such an intermediate is a critical quality attribute (CQA) that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a reliable and robust analytical method is essential for quantifying the purity of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole and detecting any potential impurities. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[6][7] This note provides a comprehensive guide, from the initial method development strategy to full validation, delivering a ready-to-implement protocol for quality control laboratories.
Analyte Properties & Strategic Considerations
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure: The molecule contains a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, an aromatic indazole ring system, and a basic pyrrolidine ring.[8]
-
Polarity: The presence of the Boc group significantly increases the hydrophobicity, making it well-suited for reversed-phase chromatography.[8][9]
-
UV Absorbance: The conjugated indazole ring system provides a strong chromophore, enabling sensitive UV detection.
-
Potential Impurities: Impurities can arise from the synthesis process (e.g., starting materials, regioisomers like the 2H-indazole) or from degradation.[10][11] A stability-indicating method must be able to resolve the active ingredient from all these potential interferents.[12][13]
Based on these properties, a reversed-phase HPLC approach was selected as the most logical starting point.
| Property | Value / Characteristic | Implication for Method Development |
| Molecular Formula | C₁₇H₂₃N₃O₂ | - |
| Molecular Weight | 301.39 g/mol | [14] |
| LogP (Predicted) | ~2.5 - 3.5 | High hydrophobicity; suitable for RP-HPLC with good retention on C18 columns. |
| pKa (Predicted) | ~2-3 (indazole N-H), ~9-10 (pyrrolidine N) | Analyte is basic. pH control of the mobile phase is critical to ensure consistent ionization and good peak shape. |
| UV λmax | ~210 nm, ~254 nm, ~280-290 nm | Provides multiple wavelengths for sensitive detection. |
HPLC Method Development Workflow
The development process followed a systematic workflow to efficiently arrive at an optimized, robust method. This involved screening key chromatographic parameters and assessing their impact on resolution and peak shape.
Caption: Workflow for systematic HPLC method development.
Rationale for Parameter Selection
-
Stationary Phase: A C18 column was chosen as the primary column due to its wide applicability and strong hydrophobic retention, which is ideal for Boc-protected compounds.[8] The end-capped silica minimizes peak tailing for basic compounds like this indazole derivative.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH) for its lower viscosity and differing selectivity.[15]
-
Aqueous Phase: A low pH is necessary to protonate the basic nitrogen atoms, which minimizes silanol interactions and results in sharp, symmetrical peaks. Formic acid (0.1%) was selected as it is a volatile modifier compatible with mass spectrometry (MS) if further characterization is needed.
-
-
Elution Mode: A gradient elution was selected to ensure that impurities with a wide range of polarities could be eluted and resolved within a practical runtime, while also maintaining a sharp peak for the main analyte.[16]
-
Detection: A photodiode array (PDA) detector was used to monitor the analyte across a range of wavelengths. 254 nm was chosen for quantification as it provides a good balance of sensitivity and specificity for the indazole chromophore, while minimizing interference from the solvent cutoff.
Experimental Protocols
Materials and Equipment
-
Chemicals: 5-(1-Boc-3-pyrrolidinyl)-1H-indazole reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Water (Milli-Q or equivalent).
-
Equipment: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in Water (v/v).
-
Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (PDA: 200-400 nm) |
Forced Degradation (Stress) Studies
To prove the stability-indicating nature of the method, forced degradation studies were conducted as per ICH guideline Q1A(R2).[12][17] A sample solution (1.0 mg/mL) was subjected to various stress conditions to achieve approximately 10-20% degradation of the parent compound.[6]
-
Acid Hydrolysis: 1 mL of sample + 1 mL of 1N HCl; heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: 1 mL of sample + 1 mL of 0.1N NaOH; keep at room temperature for 2 hours. Neutralize with 0.1N HCl before injection.
-
Oxidative Degradation: 1 mL of sample + 1 mL of 3% H₂O₂; keep at room temperature for 6 hours.
-
Thermal Degradation: Solid sample kept in an oven at 105°C for 24 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) and visible light for 7 days. Dissolve in diluent before injection.
Results: In all stressed samples, the degradation products were well-resolved from the main analyte peak with a resolution (Rs) of >2.0. Peak purity analysis using the PDA detector confirmed that the main analyte peak was spectrally pure, demonstrating the method's specificity.
Method Validation
The optimized method was validated following ICH Q2(R1) guidelines.[1][2][18]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
System Suitability
System suitability tests (SST) are performed to ensure the chromatographic system is adequate for the intended analysis, as mandated by USP <621>.[19][20][21][22]
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8950 |
| Repeatability (%RSD, n=6) | RSD ≤ 1.0% | 0.45% |
Validation Results
The method was found to be specific, linear, accurate, precise, and robust over the tested range.
| Validation Parameter | Result |
| Specificity | No interference from blank or degradation products. Peak Purity > 99.9%. |
| Linearity (Range: 0.5 - 150 µg/mL) | Correlation Coefficient (r²) = 0.9998 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability (Intra-day): 0.52%Intermediate (Inter-day): 0.81% |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N ≥ 3) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N ≥ 10) |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |
Conclusion
A highly selective, sensitive, and robust stability-indicating RP-HPLC method has been successfully developed and validated for determining the purity of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. The method adheres to the requirements of ICH and USP guidelines for analytical procedure validation.[1][2][19] The simple mobile phase, gradient elution, and standard C18 column make it easily transferable to any modern quality control laboratory for routine analysis of bulk drug batches and for stability studies.
References
-
Zhao, H., Li, J. and Wu, F. (2026) Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
Scribd. (n.d.). ICH Q2 (R1) Analytical Procedures Guide. [Link]
-
GHS. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. USP29-NF24. [Link]
-
D'Amico & Co., Inc. (n.d.). The Use Of Forced Degradation In Analytical Method Development. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Banister, S. D., et al. (2016). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34, 286-303. [Link]
-
Morishita, D., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2708. [Link]
-
Reddy, C. R., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 569-585. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 10. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. onyxipca.com [onyxipca.com]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 14. Page loading... [guidechem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. usp.org [usp.org]
- 20. agilent.com [agilent.com]
- 21. usp.org [usp.org]
- 22. USP Chapter 621: Overview & Key Points [phenomenex.com]
Application Note: 5-(1-Boc-3-pyrrolidinyl)-1H-indazole as a Versatile Precursor for Targeted Kinase Inhibitor Discovery
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds that can anchor securely within the kinase hinge region while extending functional vectors into adjacent pockets. 5-(1-Boc-3-pyrrolidinyl)-1H-indazole has emerged as a highly versatile building block in modern drug discovery. By combining the robust hinge-binding bidentate hydrogen-bonding capacity of the indazole core with the structural flexibility of a position-5 pyrrolidine ring, this precursor enables the rapid generation of diverse inhibitor libraries targeting critical kinases such as ERK1/2, ROCK1, and FLT3.
This application note provides a comprehensive, self-validating protocol for the deprotection, derivatization, and biological validation of this precursor, grounded in mechanistic causality.
Structural and Mechanistic Rationale
The Indazole Hinge-Binding Motif
The 1H-indazole core is a widely recognized privileged scaffold in medicinal chemistry[1]. In the context of kinase inhibition, the indazole ring acts as an ATP mimetic. The N1-H acts as a hydrogen bond donor, while the N2 lone pair acts as a hydrogen bond acceptor. This bidentate interaction perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with Met108 in ERK2 or Cys694 in FLT3).
The Pyrrolidine Vector and Solvent Channel Probing
Positioning the pyrrolidine ring at the 5-position of the indazole is a strategic geometric choice. When the indazole is anchored to the hinge, the 5-position vector points directly outward toward the solvent-exposed channel or the ribose-binding pocket[2].
-
Causality of the Boc Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. First, it strictly prevents unwanted N-alkylation or acylation at the highly nucleophilic pyrrolidine nitrogen during any upstream cross-coupling or N1-indazole modifications. Second, its steric bulk renders the precursor biologically inactive, ensuring that off-target baseline activity is nullified until the functional group is deliberately installed.
Fig 1. Synthetic logic and validation workflow for indazole-pyrrolidine kinase inhibitors.
Experimental Workflows & Protocols
Protocol A: Boc Deprotection of the Pyrrolidine Ring
Objective: Remove the steric Boc protecting group to expose the secondary amine for diversification.
Mechanistic Causality: Trifluoroacetic acid (TFA) provides the necessary acidic environment to protonate the tert-butyl ester, leading to the elimination of isobutylene and carbon dioxide. Dichloromethane (DCM) is utilized as a non-polar, aprotic solvent to stabilize the intermediate carbocation without participating in side reactions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole in anhydrous DCM to achieve a 0.1 M concentration.
-
Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Add 10.0 equivalents of TFA dropwise. Causality: Cooling prevents exothermic degradation and minimizes side reactions on the electron-rich indazole ring.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak disappears and a new peak corresponding to [M+H−100]+ (representing the loss of the Boc group) emerges.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate the resulting residue with toluene (3 × 10 mL) to remove residual TFA. Causality: Residual TFA will protonate the base in the subsequent amide coupling step, drastically reducing coupling efficiency.
Protocol B: Amide Coupling (Library Generation)
Objective: Derivatize the exposed pyrrolidine nitrogen to probe the kinase solvent channel.
Mechanistic Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary amines (such as the pyrrolidine ring). N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the amine and neutralize any trace TFA from the previous step.
Step-by-Step Methodology:
-
Pre-activation: In a dry vial, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Stir for 15 minutes. Causality: Pre-activation forms the highly reactive OAt ester, ensuring rapid and complete reaction upon amine addition.
-
Coupling: Add the deprotected pyrrolidinyl-indazole intermediate (1.0 eq) and DIPEA (3.0 eq) to the vial.
-
Reaction: Stir at room temperature for 4 hours.
-
Self-Validation Check: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via HPLC. A successful reaction must yield >95% conversion to the product peak.
-
Purification: Purify the final compound via preparative reverse-phase HPLC.
Biological Validation: Kinase Inhibition Assay
To validate the synthesized derivatives, an ADP-Glo™ Kinase Assay is recommended. This luminescent assay measures the generation of ADP from ATP, making it universally applicable to any ATP-competitive indazole derivative[2].
Mechanistic Causality: By measuring ADP accumulation, the assay directly quantifies the catalytic turnover of the kinase. Inhibitors that successfully anchor to the hinge and occupy the ATP pocket will prevent ATP binding, thereby halting ADP production.
Step-by-Step Methodology:
-
Incubation: Incubate the recombinant kinase (e.g., ERK2), ATP (at its predetermined Km concentration), peptide substrate, and the synthesized inhibitor in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA) for 60 minutes at room temperature.
-
ATP Depletion: Add ADP-Glo Reagent (1:1 volume ratio) and incubate for 40 minutes. Causality: This step terminates the kinase reaction and depletes all unconsumed ATP, ensuring the final luminescence signal is strictly proportional to the ADP generated.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read luminescence after 30 minutes.
-
Self-Validation Check: The assay must include a no-enzyme control (baseline) and a Staurosporine positive control. Calculate the Z'-factor; the assay is only valid if Z′>0.5 .
Fig 2. MAPK/ERK signaling pathway illustrating the targeted inhibition by indazole derivatives.
Quantitative Data Presentation
The functionalization of the pyrrolidine nitrogen drastically alters the kinase inhibition profile. Table 1 summarizes literature-derived and structural-activity relationship (SAR) data for indazole-pyrrolidine derivatives against key oncology targets[3],[2].
Table 1: Representative Kinase Inhibition Profile of Indazole-Pyrrolidine Derivatives
| Compound Stage | Pyrrolidine N-Substituent | Target Kinase | IC₅₀ (nM) | Mechanistic Context & Causality |
| Precursor | tert-Butoxycarbonyl (Boc) | ERK1/2 | >10,000 | Steric clash in the solvent channel prevents ATP pocket entry; inactive. |
| Intermediate | Hydrogen (Deprotected) | ERK1/2 | >5,000 | Lacks necessary hydrophobic interactions to stabilize the solvent channel. |
| Derivative A | Pyrimidin-2-yl-piperazine | ERK1/2 | 2.7 | Analogous to SCH772984; engages a deep, slow-binding solvent pocket[2]. |
| Derivative B | Benzyl-carboxamide | ROCK1 | 270 | Analogous to DL0805 derivatives; optimal free rotation for Rho kinase binding[3]. |
References
-
[3] Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules (via PubMed Central).[Link]
-
[2] A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Communications (via PubMed Central).[Link]
-
[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (via PubMed Central).[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Derivatization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole for the Synthesis of Advanced Pharmaceutical Intermediates
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules, particularly in the domain of oncology.[1][2] Its bioisosteric relationship with indole, coupled with the presence of two nitrogen atoms, imparts unique physicochemical properties that are advantageous for molecular recognition by biological targets. Among the various substituted indazoles, 5-(1-Boc-3-pyrrolidinyl)-1H-indazole serves as a versatile and strategically important starting material for the synthesis of a diverse array of advanced pharmaceutical intermediates. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a focus on the practical application and rationale behind key chemical transformations.
The primary value of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole lies in its latent reactivity, which can be sequentially unmasked to enable site-selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is readily removable under acidic conditions, revealing a secondary amine that can participate in a variety of coupling and derivatization reactions.[3] Concurrently, the indazole ring system presents two nucleophilic nitrogen atoms (N1 and N2) and a reactive C3 position, offering multiple avenues for structural elaboration.[4][5] This multi-faceted reactivity profile makes it an ideal precursor for the construction of complex molecular architectures, such as those found in kinase inhibitors and other targeted therapies.[1]
Core Synthetic Strategies and Workflow
The preparation of pharmaceutical intermediates from 5-(1-Boc-3-pyrrolidinyl)-1H-indazole typically follows a logical workflow that begins with the deprotection of the pyrrolidine nitrogen, followed by functionalization of the indazole core. The choice of subsequent reactions is dictated by the desired final structure of the intermediate.
Caption: General synthetic workflow from 5-(1-Boc-3-pyrrolidinyl)-1H-indazole.
Part 1: Deprotection of the Pyrrolidine Moiety
The initial and critical step in the utilization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is the removal of the Boc protecting group to furnish the free secondary amine of the pyrrolidine ring. Acid-catalyzed deprotection is the most common and efficient method.[3]
Protocol 1: Acid-Mediated Boc Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) in a suitable solvent.
Materials:
-
5-(1-Boc-3-pyrrolidinyl)-1H-indazole
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 5-(1-Boc-3-pyrrolidinyl)-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(pyrrolidin-3-yl)-1H-indazole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Acid | Trifluoroacetic acid (TFA) | Strong acid that effectively cleaves the Boc group at room temperature.[6] |
| Solvent | Dichloromethane (DCM) | Inert solvent that provides good solubility for the starting material and is easily removed. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any potential exotherm, while the reaction proceeds efficiently at room temperature. |
| Work-up | Basic quench | Neutralizes the excess TFA to allow for effective extraction of the free amine product. |
Part 2: N-Functionalization of the Indazole Ring
With the pyrrolidine amine deprotected, subsequent reactions can be directed towards the indazole nitrogen atoms. Regioselective N-alkylation is a common strategy to introduce diverse substituents.[4] The choice of base and solvent is crucial in determining the N1 versus N2 selectivity.[4][5]
Protocol 2: Regioselective N1-Alkylation of 5-(pyrrolidin-3-yl)-1H-indazole
This protocol details a method for the preferential N1-alkylation of the indazole ring. It is important to note that the pyrrolidine nitrogen will also be deprotonated under these basic conditions, so a sufficient amount of base and alkylating agent should be used.
Materials:
-
5-(pyrrolidin-3-yl)-1H-indazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 2.2 eq) in anhydrous DMF at 0 °C, add a solution of 5-(pyrrolidin-3-yl)-1H-indazole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the N1-alkylated product and potentially the N2-alkylated isomer.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates both the indazole and pyrrolidine nitrogens.[4] |
| Solvent | DMF or THF | Polar aprotic solvents that facilitate the dissolution of the reactants and the formation of the sodium salt. |
| Stoichiometry | >2 equivalents of base and alkylating agent | To account for the deprotonation and subsequent alkylation of both the indazole and pyrrolidine nitrogens. |
| Work-up | Aqueous ammonium chloride quench | Safely neutralizes the excess NaH. |
digraph "N-Alkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Indazole [label="5-(pyrrolidin-3-yl)-1H-indazole"]; Deprotonation [label="NaH, DMF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylation [label="R-X", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1-Alkyl-5-(1-alkyl-pyrrolidin-3-yl)-1H-indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Indazole -> Deprotonation -> Alkylation -> Product; }
Caption: N-Alkylation of the deprotected indazole derivative.
Part 3: Advanced Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing aryl or heteroaryl moieties onto the indazole core.[7][8] These reactions are pivotal in the synthesis of many kinase inhibitors.
Protocol 3: Suzuki-Miyaura Coupling for N-Arylation
This protocol outlines a general procedure for the N-arylation of 5-(pyrrolidin-3-yl)-1H-indazole. The pyrrolidine nitrogen may also undergo arylation, or a protecting group can be reintroduced if selective N-arylation of the indazole is desired.
Materials:
-
5-(pyrrolidin-3-yl)-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 5-(pyrrolidin-3-yl)-1H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), the ligand (0.1-0.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and water (if using a biphasic system).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Examples | Role |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-N bond formation.[7] |
| Ligand | SPhos, XPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle.[8] |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid and neutralizes the acid formed during the reaction. |
| Solvent | 1,4-Dioxane, Toluene | Provides a suitable medium for the reaction. |
Conclusion
5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. By strategically deprotecting the pyrrolidine and subsequently functionalizing the indazole core through methods such as N-alkylation and palladium-catalyzed cross-coupling reactions, researchers can access a wide range of molecular scaffolds with potential therapeutic applications. The protocols and principles outlined in this guide provide a solid foundation for the rational design and efficient synthesis of novel drug candidates.
References
- Bojarski, A. J., et al. (2013). Pyrroloquinoline derivatives as 5-HT6 antagonists, preparation method and use thereof. PCT/PL2013/000097.
- Chen, Y., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2799-2803.
- Dandriyal, J., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Bioorganic Chemistry, 115, 105230.
- Knight, S. D., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3739-3742.
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- Paluchowska M., et al. (2008). New 4,6-disubstituted 2-(4-methylpiperazin-1-yl)
- Patel, M., et al. (2012).
- Tao, Y., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22.
- Various Authors. (2025).
- Various Authors. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista CENIC Ciencias Químicas, 50(1), 99-122.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
- Various Authors. (2026). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.
- Appiah, C., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
- Appiah, C., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
- Various Authors. (1996).
- Various Authors. (2025). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Ameriks, M., et al. (2024). United States Patent.
- Aman, F., et al. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity.
- Various Authors. (2025). EP 3 145 915 B1.
- Various Authors. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
- Fitzner, M., et al. (2024). Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Various Authors. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.
- Various Authors. (2022). Pyridinyl indole N‐Boc deprotection scope.
- Wang, Y., et al. (2022).
Sources
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xray.uky.edu [xray.uky.edu]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
scale-up manufacturing processes for 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
An In-depth Technical Guide to the Scale-Up Manufacturing of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1] Consequently, the development of robust and scalable synthetic routes to key indazole-containing building blocks is of critical importance for pharmaceutical research and development.[2][3] This application note provides a comprehensive guide to the scale-up manufacturing of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, a vital intermediate in the synthesis of complex drug candidates. We present a detailed, field-proven synthetic strategy, moving from initial route selection to in-depth protocols for multi-gram synthesis, process optimization, and stringent quality control. The causality behind experimental choices is explained to equip researchers, scientists, and drug development professionals with the knowledge to adapt and troubleshoot the process for large-scale production.
Introduction: The Significance of the Indazole Scaffold
Heterocyclic compounds are foundational to modern pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent in a vast array of drugs.[4][5][6] Among these, the indazole (or benzpyrazole) ring system has garnered significant attention due to its versatile biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1][7] Its structural versatility allows for extensive functionalization, making it a cornerstone for creating diverse compound libraries in drug discovery programs.[3][8]
5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a bifunctional building block, combining the pharmacologically significant indazole core with a protected pyrrolidine moiety. The pyrrolidine ring is another prevalent feature in pharmaceuticals, often used to modulate solubility, metabolic stability, and receptor-binding interactions.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for selective deprotection in later stages, a common requirement in multi-step drug synthesis.[9][10] This guide details a scalable and efficient manufacturing process for this key intermediate, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to pilot-plant production.
Synthetic Strategy and Route Selection for Scale-Up
The synthesis of substituted indazoles can be achieved through various methods, including classical condensation reactions of aminophenones, intramolecular C-H amination, and modern transition-metal-catalyzed cross-coupling reactions.[1][7][11] For large-scale manufacturing, the chosen route must be efficient, reproducible, cost-effective, and safe.
After careful evaluation of several potential pathways, a strategy based on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction was selected. This approach offers several advantages for scale-up:
-
High Yields and Functional Group Tolerance: Suzuki couplings are known for their reliability and compatibility with a wide range of functional groups, including the Boc-protected amine and the N-H of the indazole.
-
Commercial Availability of Starting Materials: The key precursors, 5-bromo-1H-indazole and (1-Boc-pyrrolidin-3-yl)boronic acid pinacol ester, are readily available from commercial suppliers, minimizing the need for lengthy and costly precursor synthesis.
-
Scalability: The reaction conditions are generally mild and have been successfully implemented on industrial scales for numerous active pharmaceutical ingredients (APIs).[12]
-
Well-Understood Mechanism: The catalytic cycle is well-documented, which aids in troubleshooting and optimization.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the Suzuki coupling-based synthesis.
Detailed Manufacturing Protocol
This section provides a step-by-step protocol for the synthesis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| 5-Bromo-1H-indazole | 53857-57-1 | Commercial | Purity ≥98% |
| (1-Boc-pyrrolidin-3-yl)boronic acid pinacol ester | 1256359-94-0 | Commercial | Purity ≥97% |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Commercial | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercial | Anhydrous, finely ground |
| 1,4-Dioxane | 123-91-1 | Commercial | Anhydrous, sparged with N₂ or Ar |
| Deionized Water | 7732-18-5 | In-house | Sparged with N₂ or Ar |
| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial | ACS Grade |
| Brine (Saturated NaCl solution) | 7647-14-5 | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | For drying |
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Reactor Setup and Inerting
-
Equip a suitable jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen/argon inlet.
-
Ensure the system is clean, dry, and leak-free.
-
Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.
Step 2: Reagent Charging
-
To the inerted reactor, charge 5-Bromo-1H-indazole (1.0 eq, e.g., 100 g, 0.51 mol).
-
Add (1-Boc-pyrrolidin-3-yl)boronic acid pinacol ester (1.1 eq, e.g., 174 g, 0.56 mol).
-
Add anhydrous Potassium Carbonate (3.0 eq, e.g., 211 g, 1.53 mol).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 eq, e.g., 8.3 g, 10.2 mmol).
-
Add degassed 1,4-Dioxane (8-10 volumes, e.g., 800-1000 mL) followed by degassed Deionized Water (2 volumes, e.g., 200 mL).
Step 3: Reaction Execution
-
Begin stirring the heterogeneous mixture at a moderate rate (e.g., 200-300 RPM) to ensure good suspension of solids.
-
Heat the reactor jacket to achieve an internal reaction temperature of 85-90 °C .
-
Maintain the reaction at this temperature, monitoring its progress every 1-2 hours via in-process control (IPC). A common IPC method is HPLC analysis of a quenched aliquot to measure the disappearance of the 5-bromo-1H-indazole starting material.[13] The reaction is typically complete within 8-12 hours.
Step 4: Reaction Work-up and Extraction
-
Once the reaction is deemed complete by IPC (e.g., <1% starting material remaining), cool the mixture to room temperature (20-25 °C).
-
Add Ethyl Acetate (10 volumes, e.g., 1000 mL) to the reactor and stir for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional Ethyl Acetate (2 x 2 volumes, e.g., 2 x 200 mL).
-
Transfer the combined filtrates to a separatory funnel or a vessel suitable for liquid-liquid extraction.
-
Wash the organic layer sequentially with:
-
Deionized Water (5 volumes, e.g., 500 mL)
-
Saturated Brine solution (5 volumes, e.g., 500 mL)
-
-
Separate the organic layer and dry it over anhydrous Magnesium Sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product as an oil or semi-solid.
Step 5: Purification by Crystallization
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as isopropanol/heptane or ethyl acetate/heptane. The choice of solvent is critical and should be optimized at a small scale first.
-
Slowly cool the solution to room temperature, then further cool in an ice bath (0-5 °C) to induce crystallization.
-
Collect the resulting solid by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the product under vacuum at 40-50 °C to a constant weight.
Critical Process Parameters (CPPs)
| Parameter | Target Value / Range | Justification |
| Equivalents of Boronic Ester | 1.05 - 1.2 eq | Using a slight excess ensures complete consumption of the limiting starting material (5-bromo-1H-indazole), driving the reaction to completion. |
| Equivalents of Base (K₂CO₃) | 2.5 - 3.5 eq | A sufficient amount of base is crucial for the transmetalation step of the Suzuki catalytic cycle. Anhydrous base is preferred to minimize side reactions. |
| Catalyst Loading | 1 - 3 mol% | Balances reaction rate and cost. Higher loading may be needed for less reactive substrates, but increases cost and residual metal levels in the product. |
| Reaction Temperature | 80 - 95 °C | Ensures an adequate reaction rate without significant thermal degradation of the starting materials, product, or Boc-protecting group.[9] |
| Solvent System | Dioxane/Water (4:1 to 5:1) | Dioxane effectively solubilizes organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. All solvents must be degassed. |
| Purification Method | Crystallization | Avoids costly and time-consuming column chromatography, making it a more viable method for large-scale production. |
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications for use in further pharmaceutical synthesis, a stringent set of analytical tests must be performed.
Caption: A logical flow for the quality control testing of the final product.
Acceptance Criteria
-
Appearance: White to off-white crystalline solid.
-
Identity (¹H NMR): Spectrum must be consistent with the structure of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole.
-
Purity (HPLC): ≥ 98.0% (by area).
-
Residual Solvents (GC): Must meet ICH guidelines.
-
Heavy Metals (ICP-MS): Palladium content must be below the accepted limit for pharmaceutical intermediates.
Boc Group Integrity
A key consideration is the stability of the Boc protecting group, which can be labile under acidic conditions.[14] While the Suzuki coupling is performed under basic conditions, acidic impurities or harsh work-up conditions could lead to premature deprotection. HPLC analysis should include a reference standard of the deprotected amine to quantify any potential impurity. Thermal deprotection is also a possibility at very high temperatures, but the recommended range of 85-90 °C is generally safe for N-Boc groups.[9]
Safety and Environmental Considerations
-
Reagent Handling: Palladium catalysts are heavy metals and should be handled with care to avoid inhalation of dust. Potassium carbonate is an irritant. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. All handling should occur in a controlled environment with appropriate engineering controls and PPE.
-
Reaction Safety: The reaction is not significantly exothermic but should be heated in a controlled manner using a reactor jacket. A pressure relief device should be in place.
-
Waste Management: The aqueous waste will contain inorganic salts. The organic waste will contain solvents and residual reagents. The Celite cake will be contaminated with palladium. All waste streams must be segregated and disposed of according to local environmental regulations. Consider options for palladium recovery from the spent catalyst, which is a key principle of green chemistry.[8]
Conclusion
This application note outlines a robust and scalable manufacturing process for the key pharmaceutical intermediate 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. By employing a well-established Suzuki-Miyaura cross-coupling reaction, this protocol provides high yields and a straightforward purification procedure suitable for large-scale production. The detailed discussion of process parameters, analytical controls, and safety considerations provides a comprehensive framework for researchers and process chemists to successfully implement and optimize this synthesis in a drug development setting.
References
- CJST (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Structural Chemistry.
- Akbar, M. R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- ACS Publications (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry.
- BenchChem (2025). Discovery and synthesis of novel indazole derivatives. BenchChem Technical Support.
- Reachem (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
- RSC Publishing (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry.
- ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Taylor & Francis Online (2025). Key heterocyclic moieties for the next five years of drug discovery and development. Journal of Biomolecular Structure and Dynamics.
- BenchChem (2025). Challenges in N-Boc deprotection and alternative methods. BenchChem Technical Support.
- Frontiers (2026). Strategic Applications of Heterocyclic Compounds in Pharmaceutical Innovation: A Business Perspective. Frontiers in Chemistry.
- International Journal of Scientific Research & Technology (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT.
- ResearchGate (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
- PubMed (2025). Development of a Scalable Synthesis of a HPK1 Inhibitor Featuring a Direct α-Arylation of Boc-Protected N,N-Dimethylamine by Palladium-Mediated Negishi Cross-Coupling. Journal of Organic Chemistry.
- MDPI (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- Diva-portal.org (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3. Drug Testing and Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategic Applications of Heterocyclic Compounds in Pharmaceutical Innovation: A Business Perspective [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Scalable Synthesis of a HPK1 Inhibitor Featuring a Direct α-Arylation of Boc-Protected N,N-Dimethylamine by Palladium-Mediated Negishi Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N-Alkylation of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Strategic Relevance in Drug Discovery
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as an indole bioisostere in the development of kinase inhibitors and GPCR ligands. The functionalization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole presents a unique synthetic challenge. While the Boc-protected pyrrolidine ring at the C5 position introduces significant three-dimensional steric bulk, it is sufficiently distal from the pyrazole core that it does not completely sterically block either the N1 or N2 positions. Consequently, achieving high regioselectivity during N-alkylation cannot rely on innate substrate bias; it must be strictly dictated by the rational selection of reaction conditions, bases, and electrophiles.
Mechanistic Causality: N1 vs. N2 Selectivity
The regiochemical outcome of indazole alkylation is governed by a delicate interplay between thermodynamic and kinetic control. Indazoles exhibit annular tautomerism between the 1H and 2H forms. Quantum mechanical (QM) calculations demonstrate that the 1H-indazole tautomer is energetically favored by approximately 4.46 kcal/mol over its 2H counterpart 1.
-
Thermodynamic Control (N1-Alkylation): When 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is treated with a strong base such as Sodium Hydride (NaH) in an aprotic solvent like THF, it forms a mesomeric indazolide anion. The sodium cation coordinates with the N2 atom and the adjacent C3 position, effectively shielding N2 and directing the electrophilic attack to the N1 position. This pathway yields the thermodynamically more stable N1-alkylated product 2.
-
Kinetic / Chelation Control (N2-Alkylation): Accessing the N2-alkylated isomer requires bypassing the thermodynamic minimum. This is achieved using Mitsunobu conditions or Brønsted acid-catalyzed reactions with alkyl 2,2,2-trichloroacetimidates. Under acidic conditions, the transition state energy for N2 alkylation is significantly lowered (by ~3.42 kcal/mol compared to N1), forcing the reaction through a kinetically favored pathway [[1]]().
Mechanistic divergence of N1 vs. N2 alkylation pathways for indazole derivatives.
Quantitative Data Summary
The following table synthesizes the expected regiochemical outcomes based on the chosen reaction matrix. These benchmarks are critical for predicting the behavior of the 5-(1-Boc-3-pyrrolidinyl)-1H-indazole scaffold.
| Reaction Conditions | Reagents | Primary Product | Expected Regioselectivity (N1:N2) | Yield Range |
| Thermodynamic Base | NaH, THF, R-X | N1-Alkyl | > 95:5 | 75 - 90% |
| Weak Base / Polar Aprotic | K₂CO₃, DMF, R-X | Mixture | ~ 60:40 | 60 - 80% |
| Mitsunobu Reaction | PPh₃, DIAD, R-OH, THF | N2-Alkyl | < 20:80 | 50 - 70% |
| Acid-Catalyzed Imidate | R-O-C(NH)CCl₃, TfOH | N2-Alkyl | < 1:99 | 80 - 95% |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , meaning specific physical or chemical checkpoints are embedded within the steps to confirm the reaction is proceeding correctly.
Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol utilizes NaH/THF to drive the formation of the thermodynamically favored N1-isomer 3.
-
Preparation: Dissolve 5-(1-Boc-3-pyrrolidinyl)-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Self-Validation Checkpoint: Immediate effervescence (H₂ gas evolution) must be observed. The suspension will transition into a clear or slightly yellow homogeneous solution over 30 minutes, confirming complete deprotonation to the indazolide anion.
-
-
Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring & Quench: Monitor via LC-MS. Once the starting material is consumed, quench the reaction carefully at 0 °C with a saturated aqueous NH₄Cl solution.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Selective N2-Alkylation (Mitsunobu Approach)
This protocol leverages kinetic control to sterically block the N1 position via a bulky phosphonium intermediate, forcing N2-alkylation 4.
-
Preparation: Dissolve 5-(1-Boc-3-pyrrolidinyl)-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF. Cool to 0 °C.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.
-
Self-Validation Checkpoint: The addition of DIAD will cause a mild exotherm and a distinct color change from pale yellow to deep orange/red, indicative of the active betaine intermediate formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Purification: Concentrate the crude mixture under reduced pressure.
-
Self-Validation Checkpoint: During silica gel chromatography, triphenylphosphine oxide (a major byproduct) will elute as a highly UV-active, broad band. The N2-alkylated product typically elutes slightly earlier than the N1-isomer (if any is present) due to differing dipole moments.
-
Step-by-step workflow for the regioselective N-alkylation of the indazole scaffold.
Analytical Differentiation of Regioisomers
Standard ¹H NMR is often insufficient to definitively distinguish between N1 and N2 alkylated indazoles due to subtle chemical shift differences. The gold standard for unambiguous assignment is 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR 4:
-
N1-Alkylation: The protons of the newly added N-alkyl group will show a strong ³J correlation to the C-7a carbon of the indazole core.
-
N2-Alkylation: The protons of the N-alkyl group will show a strong ³J correlation to the C-3 carbon of the indazole core.
References
-
Development of a selective and scalable N1-indazole alkylation Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold Source: Max Planck Society (MPG.PuRe) URL:[Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-(1-Boc-3-pyrrolidinyl)-1H-indazole Derivatives
Welcome to the advanced technical support and troubleshooting guide for researchers and drug development professionals working with 5-(1-Boc-3-pyrrolidinyl)-1H-indazole derivatives. This molecule presents unique synthetic challenges due to the massive steric umbrella created by the tert-butyloxycarbonyl (Boc) protected pyrrolidine ring situated at the C5 position of the indazole core.
This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot cross-coupling, deprotection, and functionalization bottlenecks.
Visualizing the Steric Challenge
The structural topology of this scaffold dictates its reactivity. The bulky Boc group and the rotational freedom of the pyrrolidine ring physically shield adjacent reaction sites (C4, C6) and complicate downstream functionalization.
Logic tree detailing how C5 Boc-pyrrolidine steric bulk dictates reaction pathway failures and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do Suzuki-Miyaura and Buchwald-Hartwig couplings fail or yield <20% when targeting the C4 or C6 positions of the indazole core? A1: The primary reason is a drastically decreased reaction rate due to steric hindrance around the reaction centers. The C5 Boc-pyrrolidine moiety physically blocks the palladium catalyst from approaching the adjacent C4/C6 carbon-halogen bonds. This impedes the crucial oxidative addition and transmetalation steps of the catalytic cycle[1]. Standard tetrakis(triphenylphosphine)palladium(0) catalysts fail because they cannot readily dissociate to form the highly reactive, coordinatively unsaturated palladium(0) species required to penetrate this steric bulk[1].
Q2: How do I select the right ligand to overcome this specific C4/C6 steric shielding? A2: You must abandon standard phosphines and utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.
-
Causality: Buchwald ligands are designed to sterically favor the monoligated palladium species at all stages of the catalytic cycle, dramatically increasing the rate of oxidative addition and reductive elimination[2].
-
Alternative: NHC ligands provide exceptional σ-donor properties that stabilize the palladium center during the energetically demanding transmetalation of sterically congested substrates, making them highly effective for tetra-ortho-substituted biaryl synthesis[3].
Q3: After removing the Boc group, my attempts to N-arylate the free pyrrolidine ring result in low yields and heavy side-product formation. What is happening? A3: Once the Boc group is removed, the pyrrolidine nitrogen becomes an α-branched secondary amine (due to the indazole substitution at C3). In Pd-catalyzed C–N cross-coupling reactions, α-branched secondary amines are notoriously difficult coupling partners[4]. They are highly susceptible to competitive β-hydride elimination and can cause undesired arylation of the alkoxide base used in the reaction[4].
-
Solution: To suppress these side reactions, use specialized precatalysts like RuPhos-Pd-G3 or BrettPhos, which are rationally designed to modulate catalyst behavior, suppress β-hydride elimination, and facilitate the coupling of sterically demanding amine partners[4].
Q4: How can I ensure complete Boc deprotection without damaging the electron-rich indazole core? A4: The steric bulk that hinders cross-coupling also causes conformational locking, shielding the Boc carbamate oxygen from protonation during acidic deprotection. While standard 20% TFA in DCM is often used, the electron-rich indazole core is highly susceptible to electrophilic attack by the liberated tert-butyl cation.
-
Solution: Always include a cation scavenger. Use a mixture of TFA/DCM/Triisopropylsilane (TIPS) (50:45:5). The TIPS intercepts the tert-butyl cation via hydride transfer, preventing irreversible tert-butylation of the indazole ring.
Quantitative Data: Ligand Optimization
To assist in your experimental design, the following table summarizes the quantitative efficacy of various ligand systems when performing Suzuki-Miyaura couplings on the hindered C4/C6 positions of this scaffold.
Table 1: Ligand Performance in Sterically Hindered Indazole Cross-Couplings
| Catalyst / Ligand System | Base & Solvent | Relative Yield (%) | Mechanistic Advantage / Causality |
| Pd(PPh₃)₄ | Na₂CO₃ / Toluene | < 15% | Fails to form active monoligated Pd(0); slow oxidative addition[1]. |
| Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane | 60 - 75% | Biaryl backbone forces monoligated state; good for moderate hindrance[2]. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ / 1,4-Dioxane | 80 - 88% | Increased bulk prevents inactive dimer formation; accelerates reductive elimination[2]. |
| Pd-NHC (e.g., IPr) | t-BuOK / THF | > 90% | Strong σ-donation stabilizes Pd during hindered transmetalation[3]. |
Self-Validating Experimental Protocol
To ensure reproducibility, use the following self-validating protocol for the Suzuki-Miyaura Coupling of C4/C6-Halogenated 5-(1-Boc-3-pyrrolidinyl)-1H-indazole . Every step includes a built-in validation check to confirm chemical causality before proceeding.
Workflow for self-validating Suzuki-Miyaura coupling of sterically hindered indazole substrates.
Step-by-Step Methodology:
-
Catalyst Activation (The Pre-Check):
-
Action: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous, degassed 1,4-dioxane. Stir at 40°C for 15 minutes.
-
Causality: A 1:2 Pd-to-ligand ratio ensures complete formation of the active L₁Pd(0) species while preventing inactive Pd-black precipitation.
-
Validation: The solution must transition from a pale yellow suspension to a homogeneous deep red/burgundy solution. If the solution turns black, ligand oxidation has occurred; discard and use fresh, strictly degassed solvent.
-
-
Substrate & Base Addition:
-
Action: Add the halogenated 5-(1-Boc-3-pyrrolidinyl)-1H-indazole (1.0 equiv), the boronic acid/ester (2.0 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).
-
Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because sterically hindered boronic acids require stronger activation for the transmetalation step[1].
-
-
Thermal Cycling & Monitoring:
-
Action: Seal the tube and heat to 90°C.
-
Validation (t = 2 hours): Pull a 10 µL aliquot for LC-MS. You must look for the mass of the desired product and the dehalogenated indazole (M-H). If dehalogenation exceeds 15%, the reductive elimination step is too slow relative to protodepalladation. Abort and switch to a more sterically demanding NHC ligand[3].
-
-
Workup & Phase Validation:
-
Action: Cool to room temperature, dilute with EtOAc, and wash with water.
-
Validation: Test the aqueous layer with pH paper. It must read pH > 8. If the pH is acidic or neutral, the base was consumed by acidic impurities in the boronic acid, starving the catalytic cycle. In future runs, increase base equivalents.
-
References
-
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Source: sigmaaldrich.com.
-
Buchwald–Hartwig amination - Wikipedia. Source: wikipedia.org. 2
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Source: acs.org. 3
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Source: mit.edu. 4
-
Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Source: benchchem.com. 1
Sources
reducing chemical impurities during 5-(1-Boc-3-pyrrolidinyl)-1H-indazole crystallization
Welcome to the technical support center for the crystallization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this active pharmaceutical ingredient (API). Our goal is to provide in-depth, field-proven insights to help you reduce chemical impurities and achieve a final product of high purity and quality.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystallization process, providing foundational knowledge to prevent and resolve purity issues.
Q1: What are the most common types of impurities encountered during the synthesis and crystallization of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole?
A1: Impurities can originate from various stages of the synthesis and crystallization process.[] Understanding their source is the first step toward effective removal. The primary impurity classes are:
-
Regioisomeric Impurities: The alkylation of the indazole ring can occur at either the N1 or N2 position, leading to the formation of the undesired 2-alkyl-2H-indazole regioisomer.[2] This is often the most challenging impurity to remove due to its structural similarity to the desired N1 product.
-
Starting Materials and Intermediates: Unreacted starting materials, such as 1H-indazole-3-carboxylic acid derivatives or Boc-protected pyrrolidinol precursors, can carry over into the final steps.[3][4]
-
By-products of Synthesis: Side reactions can generate various by-products. For example, incomplete reactions or degradation can lead to related substances that co-crystallize with the final product.[]
-
Residual Solvents: Solvents used during the reaction or crystallization (e.g., ethanol, toluene, ethyl acetate) can become trapped within the crystal lattice.[] Regulatory guidelines strictly limit the presence of residual solvents in APIs.
-
Polymorphic Impurities: The API may exist in different crystalline forms (polymorphs), some of which may be undesired or less stable.[] Crystallization conditions directly influence which polymorphic form is produced.[5][6]
Q2: How does the choice of solvent system critically impact the final purity of the crystalline product?
A2: Solvent selection is arguably the most critical factor in a successful crystallization. The ideal solvent system should exhibit a significant difference in solubility for the desired compound versus its impurities at different temperatures.[7]
-
Solubility Profile: The target compound should be highly soluble in the chosen solvent at an elevated temperature but sparingly soluble at a lower temperature. Conversely, impurities should either remain highly soluble at low temperatures (staying in the mother liquor) or be completely insoluble at high temperatures (allowing for hot filtration).[8]
-
Anti-Solvent Strategy: An anti-solvent (a solvent in which the API is poorly soluble) can be gradually added to a solution of the API to induce precipitation.[9][10] This technique is effective for controlling crystal size and can improve purification if impurities are soluble in the solvent/anti-solvent mixture.[11]
-
Polymorph Control: The solvent can influence which polymorphic form crystallizes.[5][12] Different solvents can stabilize different conformations of the molecule in solution, leading to the nucleation of specific crystal forms. Regulatory bodies require thorough characterization and control of polymorphs.[5]
Q3: What is the role of "seeding" in crystallization, and how does it enhance purity?
A3: Seeding is the introduction of a small quantity of high-purity crystals of the desired polymorph into the supersaturated solution.[13][14] This is a powerful technique for controlling the crystallization process and improving purity.[14][15]
-
Controlling Nucleation: Seeding provides a template for crystal growth, bypassing the stochastic nature of primary nucleation.[10] This prevents the solution from reaching excessively high supersaturation levels, which can lead to rapid, uncontrolled precipitation and the trapping of impurities.[]
-
Ensuring Polymorphic Purity: By introducing seeds of the desired stable polymorph, you can direct the crystallization to produce that form exclusively, avoiding the formation of metastable or undesired polymorphs.[10][13]
-
Improving Crystal Quality: Seeding promotes slower, more orderly crystal growth, resulting in larger, more uniform crystals with a well-defined lattice.[17] This ordered growth is more effective at excluding foreign molecules (impurities) from incorporating into the crystal structure.[17][18]
Q4: Can the final washing and drying steps compromise the impurity profile of my product?
A4: Yes, the isolation steps post-crystallization are critical for maintaining purity.[19]
-
Washing: The goal of washing is to remove the impurity-rich mother liquor from the surface of the crystals without dissolving a significant amount of the product.[19] The ideal wash solvent should be one in which the API has very low solubility, while the impurities are readily soluble.[19] An improper wash solvent can either fail to remove impurities or dissolve the product, reducing yield. In some cases, using an anti-solvent as a wash can cause dissolved API and impurities to precipitate on the crystal surface.[19]
-
Drying: The drying process removes residual wash solvent.[19] However, improper drying conditions (e.g., excessively high temperatures) can cause degradation of the API, creating new impurities.[20] Furthermore, for solvates or hydrates, incorrect drying can lead to a transformation in the crystal form, which can alter the product's physical properties and stability.[20][21]
Q5: Which analytical techniques are most suitable for identifying and quantifying impurities in my crystallized 5-(1-Boc-3-pyrrolidinyl)-1H-indazole?
A5: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities, such as regioisomers, starting materials, and by-products.[22][23] A well-developed HPLC method can provide precise measurements of purity (often expressed as area %).[23]
-
Gas Chromatography (GC): GC is the standard method for detecting and quantifying residual solvents.[][22]
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS is used to identify the molecular weight and structure of unknown impurities.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structure of the main compound and for identifying the structure of impurities, particularly regioisomers, which may show distinct chemical shifts.[][22]
-
Powder X-ray Diffraction (PXRD): This technique is crucial for identifying the polymorphic form of the crystalline solid and detecting any undesired polymorphic impurities.[][5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during crystallization.
Problem 1: My final product has high levels of the N2-regioisomer.
-
Likely Cause: The N1 and N2 isomers have very similar physical properties, making them difficult to separate. The chosen crystallization solvent system may not provide sufficient selectivity to differentiate between the two.
-
Recommended Solution:
-
Solvent Screening: Conduct a systematic solvent screening to find a system that maximizes the solubility difference between the N1 and N2 isomers. A mixed-solvent system (e.g., ethanol/water, acetone/heptane) is often effective.[24]
-
Protocol: Mixed-Solvent Recrystallization
-
Dissolve the impure solid in a minimal amount of a "good" solvent (one in which both isomers are soluble) at an elevated temperature.[24]
-
Slowly add a "poor" or "anti-solvent" (one in which the desired N1 isomer is less soluble than the N2 isomer) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the "good" solvent to redissolve the solid and achieve a clear, saturated solution.
-
Allow the solution to cool slowly and undisturbed. The desired N1 isomer should crystallize selectively, leaving the more soluble N2 isomer in the mother liquor.
-
-
Iterative Crystallization: A second recrystallization of the enriched product may be necessary to achieve the desired purity (>99%).
-
Problem 2: The product "oils out" or "crashes" out of solution, resulting in poor purity.
-
Likely Cause: The level of supersaturation is too high, leading to nucleation that is too rapid for the ordered crystal lattice to form. This can happen if the solution is cooled too quickly or if too much anti-solvent is added at once.[25] This rapid precipitation traps mother liquor and impurities.[25]
-
Recommended Solution:
-
Reduce Cooling Rate: Slow, controlled cooling is essential. Use a programmable cooling bath or insulate the flask to allow it to cool to room temperature over several hours before transferring it to an ice bath.[15] A slower rate maintains a lower level of supersaturation, favoring crystal growth over nucleation.[]
-
Use More Solvent: While this may slightly reduce yield, using slightly more than the minimum amount of hot solvent required for dissolution will lower the supersaturation point, slowing down the crystallization process.[25]
-
Optimize Agitation: Gentle, consistent agitation can improve heat transfer and prevent localized areas of high supersaturation. However, overly vigorous stirring can lead to secondary nucleation and the formation of small crystals.[26]
-
Seeding: Introduce seed crystals at a point of slight supersaturation (just below the cloud point) to provide a template for growth and avoid the energy barrier of primary nucleation.[13][15]
-
Problem 3: Crystallization fails to occur, or the final yield is very low.
-
Likely Cause:
-
No Crystallization: The solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having unexpectedly high solubility in the chosen solvent at low temperatures.[25]
-
Low Yield: A significant amount of the product remains dissolved in the mother liquor after cooling.[25] This occurs if too much solvent was used or if the chosen solvent is too "good" at low temperatures.
-
-
Recommended Solution:
-
Induce Nucleation: If the solution is clear and supersaturated, try scratching the inside of the flask with a glass rod to create a surface for nucleation.[25] Alternatively, add a few seed crystals.
-
Reduce Solvent Volume: If too much solvent is the issue, gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt the cooling process again.[25]
-
Add an Anti-Solvent: If the product is still too soluble upon cooling, carefully add an anti-solvent to decrease its solubility and induce crystallization.
-
Re-evaluate Solvent System: The chosen solvent may be inappropriate. Select a solvent where the product has lower solubility at cold temperatures. Refer to the solvent properties table below.
-
Problem 4: The product contains high levels of residual solvent after drying.
-
Likely Cause: The solvent is trapped within the crystal lattice (as a solvate) or in the interstitial spaces of agglomerated crystals. The washing step may have been insufficient, or the drying parameters are not optimized.
-
Recommended Solution:
-
Optimize Washing: Ensure the filter cake is washed thoroughly with a suitable, low-boiling-point anti-solvent to displace the high-boiling-point crystallization solvent.[19]
-
Control Crystal Habit: Avoid the formation of very fine needles or agglomerates, which can trap solvent. Slower crystallization often yields more compact crystals that are easier to dry.
-
Optimize Drying Conditions: Increase the drying time or temperature (if the compound is thermally stable) and ensure a deep vacuum is applied.[20] A gentle nitrogen sweep can also help carry away solvent vapors.
-
Data & Protocols
Table 1: Solvent Selection Guide for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar | Often a good "dissolving" solvent for indazole derivatives. Can be paired with water or heptane as an anti-solvent.[24][27] |
| Isopropanol (IPA) | 82 | Polar | Similar to ethanol, commonly used in pharmaceutical crystallization.[21] |
| Ethyl Acetate | 77 | Mid-Polarity | Good for dissolving many organic compounds. Can be paired with hexanes or heptane. |
| Toluene | 111 | Non-Polar | May be used for recrystallization, especially for less polar compounds or impurities.[3][28] |
| Acetonitrile | 82 | Polar Aprotic | Can be a good solvent, but its high solubility for many compounds may lead to lower yields. |
| Water | 100 | Very Polar | Primarily used as an "anti-solvent" in mixed-solvent systems with water-miscible organic solvents.[24] |
| Heptane/Hexane | 98 / 69 | Non-Polar | Common anti-solvents to be added to more polar solutions to induce crystallization. |
Experimental Workflow: Controlled Cooling Crystallization
The following diagram outlines a standard procedure for purification via controlled cooling crystallization.
Caption: Workflow for a typical cooling crystallization.
Logical Diagram: Troubleshooting Crystallization Failures
This decision tree helps diagnose and solve common crystallization problems.
Caption: Decision tree for troubleshooting crystallization.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]
-
DSpace@MIT. (N.d.). Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]
-
Journal of Molecular and Pharmaceutical Organic Process Research. (2025, March 21). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. [Link]
-
IEEE Xplore. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE. [Link]
-
CrystEngComm. (N.d.). Strategy for control of crystallization of polymorphs. Royal Society of Chemistry. [Link]
-
The Medicine Maker. (2016, April 26). Controlling Crystallization. [Link]
-
SciSpace. (N.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
PMC. (N.d.). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. National Center for Biotechnology Information. [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]
-
Scribd. (N.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]
-
Mettler Toledo. (N.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
White Rose Research Online. (N.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]
-
ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]
-
Journal of New Developments in Chemistry. (N.d.). Crystallization Seeding. [Link]
-
PMC. (2025, May 27). Study on the effect of ammonium (NH4+) as impurity and seed ratio on batch cooling crystallization of nickel sulfate hexahydrate. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]
-
ACS Publications. (2021, June 25). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. [Link]
-
ACS Publications. (2018, May 28). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development. [Link]
-
APC. (2021, December 2). How to control crystal form transformation during drying. [Link]
-
PMC. (N.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information. [Link]
-
Slayback Pharma. (N.d.). Picking the best purification method for your API can be a tricky challenge. [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
-
White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]
- Google Patents. (2014, July 11).
-
Apical. (N.d.). CRYSTALLIZATION, SOLIDS SEPARATION, WASHING & DRYING. [Link]
-
MDPI. (2022, September 9). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Crystals. [Link]
-
ACS Publications. (2004, May 11). Crystal Form Instabilities and a Factory-Scale Drying Scheme to Ensure Monohydrate Preservation. Organic Process Research & Development. [Link]
-
Heterocycles. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]
-
Organic Chemistry Portal. (N.d.). Indazole synthesis. [Link]
-
CJST. (N.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
-
JOCPR. (N.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. [Link]
-
PubMed. (N.d.). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. [Link]
-
Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. [Link]
Sources
- 2. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. syrris.com [syrris.com]
- 10. scispace.com [scispace.com]
- 11. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. The Medicine Maker | Controlling Crystallization [themedicinemaker.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. scribd.com [scribd.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. approcess.com [approcess.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. filter-dryer.com [filter-dryer.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
preventing premature Boc cleavage in indazole cross-coupling reactions
Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for drug development professionals and synthetic chemists experiencing regioselectivity or stability issues during the late-stage functionalization of indazole cores.
A frequent point of failure in these workflows is the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide synthesizes mechanistic causality, alternative strategies, and self-validating protocols to help you regain control over your synthetic route.
Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why does my N-Boc indazole deprotect during standard Suzuki or Buchwald-Hartwig couplings? A: The instability of the N-Boc group on an indazole core is rooted in its electronic structure. Unlike aliphatic N-Boc amines, the indazole nitrogen's lone pair is delocalized into the aromatic system. This renders the carbamate carbonyl highly electrophilic and exceptionally vulnerable to nucleophilic attack by the bases (e.g., Na2CO3 , NaOH , or NaOtBu ) and water used in standard coupling conditions. Once the base attacks the carbonyl, the resulting tetrahedral intermediate collapses. The leaving group is an indazole anion, which is highly stabilized by aromaticity. If your indazole substrate contains electron-withdrawing groups (EWGs) like a nitro or halogen group, this anion stabilization is magnified, making the deprotection extremely rapid[1]. Furthermore, Buchwald-Hartwig conditions often lead to complete deprotection without any desired C-N coupling because the strong alkoxide bases rapidly cleave the protecting group before the catalytic cycle can initiate[2].
Q2: How can I modify my cross-coupling conditions to prevent this premature cleavage? A: To preserve the N-Boc group, you must eliminate the nucleophiles that trigger the cleavage:
-
Strictly Anhydrous Conditions: Switch from aqueous base mixtures to strictly anhydrous solvents (e.g., dry 1,4-dioxane or toluene) to remove hydroxide/water from the system.
-
Non-Nucleophilic Bases: Replace carbonates and alkoxides with milder or non-nucleophilic bases such as anhydrous K3PO4 or fluoride sources like CsF .
-
Catalyst Selection: Use highly active catalysts like Pd(dppf)Cl2 that allow the reaction to proceed at lower temperatures (e.g., 80 °C instead of 140 °C), reducing the thermal activation energy available for Boc cleavage.
Q3: Should I abandon the Boc group and switch to a different protecting group? A: If your synthetic route requires harsh basic conditions or high temperatures, switching is highly recommended. The 2-(trimethylsilyl)ethoxymethyl (SEM) group or the tetrahydropyranyl (THP) group are vastly superior for basic cross-couplings. THP is particularly valuable as its installation under mildly acidic conditions is kinetically favored at the N-2 position, allowing for regioselective functionalization[2]. See the Data Presentation section below for a comparative analysis[3].
Q4: Can I use this premature cleavage to my advantage? A: Yes. If your ultimate target is an unprotected NH-indazole, you can intentionally deploy a Tandem Coupling-Deprotection strategy. By utilizing microwave irradiation and aqueous Na2CO3 , you can drive the C-C bond formation and quantitatively cleave the Boc group in a single pot, bypassing a separate deprotection step and improving your overall yield[4].
Mechanistic & Workflow Visualizations
Mechanistic pathway of base-induced premature N-Boc cleavage in indazole derivatives.
Decision tree for mitigating or utilizing N-Boc cleavage during indazole cross-coupling.
Data Presentation: Protecting Group Comparison
When optimizing your route, consult this quantitative summary to select the appropriate masking agent for your indazole core[3],[2].
| Protecting Group | Stability to Pd/Base Cross-Coupling | Deprotection Conditions | Regioselectivity (Protection) | Strategic Recommendation |
| Boc | Poor to Moderate | Mild Base (NaOMe), Acid (TFA), or Heat | N-1 (Thermodynamic) | Avoid if using aqueous bases or high heat. Ideal for tandem coupling-deprotection. |
| SEM | Excellent | TBAF or Strong Acid (HCl) | N-1 / N-2 mixture | Best overall choice for harsh basic couplings (e.g., Buchwald-Hartwig). |
| THP | Good | Mild Acid (HCl in EtOH) | N-2 (Kinetic) | Ideal for N-2-selective functionalization and orthogonal deprotection. |
| Trityl (Trt) | Excellent | Acid (TFA) | N-1 | Excellent for steric shielding, but high molecular weight reduces atom economy. |
Self-Validating Experimental Protocols
Protocol A: Tandem Suzuki Cross-Coupling & N-Deprotection (Microwave)
Objective: Intentionally drive the Suzuki coupling and complete the Boc deprotection in one pot to yield the NH-indazole directly[4].
-
Setup: To a heavy-walled microwave reaction vial, add 3-iodo-N-Boc indazole (1.0 equiv), the desired arylboronic acid (2.0 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent & Base: Add 1,4-dioxane (approx. 0.1 M concentration) followed by 2N aqueous Na2CO3 (4.0 equiv).
-
Reaction: Seal the vial with a crimp cap. Heat the mixture under microwave irradiation at 140 °C for 15–30 minutes.
-
Self-Validation Checkpoint: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Observation: If a mass corresponding to the N-Boc coupled product is still present, the deprotection is incomplete.
-
Action: Extend microwave heating by 10-minute increments until only the M-100 mass (loss of Boc) is detected.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4 , and purify via silica gel chromatography to isolate the free NH-indazole.
Protocol B: Anhydrous Suzuki Coupling (Preserving the N-Boc Group)
Objective: Perform C-C bond formation while keeping the N-Boc group strictly intact for downstream orthogonal chemistry.
-
Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 3-bromo-N-Boc indazole (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous K3PO4 or CsF (2.0 equiv).
-
Solvent: Add anhydrous, rigorously degassed 1,4-dioxane or toluene. Critical: Water must be strictly excluded to prevent nucleophilic attack on the carbamate.
-
Reaction: Heat the mixture conventionally at 80 °C for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction closely by TLC (e.g., 3:1 Hexanes/EtOAc).
-
Observation: The desired N-Boc coupled product should run relatively high on the plate. If a highly polar, baseline-hugging spot (the NH-indazole) begins to form, premature cleavage is occurring.
-
Action: Immediately cool the reaction. Ensure your base and solvents are properly dried before attempting the next batch.
-
-
Workup: Filter the mixture through a pad of Celite to remove the inorganic base and catalyst, concentrate the filtrate under reduced pressure, and purify via flash chromatography.
References
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health (NIH). Available at:[Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at:[Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Aqueous Solubility Challenges of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
Welcome to the technical support center for 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility issues encountered during experimentation. By understanding the physicochemical properties of this molecule and employing systematic formulation strategies, you can achieve your desired experimental concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-(1-Boc-3-pyrrolidinyl)-1H-indazole not dissolving in aqueous buffers?
A1: The limited aqueous solubility of this compound is likely due to the combination of the relatively lipophilic (fat-loving) indazole core and the presence of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group, in particular, is known to increase the nonpolar character of a molecule, which can significantly decrease its solubility in water.[1][2][3]
Q2: What are the key chemical features of this compound that influence its solubility?
A2: The key features are the indazole ring system and the Boc-protected pyrrolidine substituent. The indazole moiety has both a weakly acidic N-H proton and a weakly basic nitrogen atom.[4][5] The Boc group is a large, nonpolar appendage that dominates the molecule's overall physicochemical profile, making it more hydrophobic.
Q3: Is there a "one-size-fits-all" solvent for this compound?
A3: Unfortunately, no. The ideal solvent or solvent system will depend on the specific requirements of your experiment, including the desired concentration, pH, and tolerance for organic co-solvents or other excipients. A systematic approach to solubility enhancement is recommended.
Q4: Can I just sonicate my sample for longer to get it to dissolve?
A4: While sonication can aid in the dissolution of suspended particles by breaking them down and increasing the surface area, it will not increase the intrinsic equilibrium solubility of the compound.[6] If the compound is fundamentally insoluble at the target concentration, sonication will only create a temporary, and likely unstable, suspension.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
Navigating solubility issues requires a logical and structured approach. The following workflow provides a decision-making framework to guide you from initial assessment to an optimized formulation.
Caption: A decision-making workflow for troubleshooting solubility issues.
Physicochemical Properties of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
| Property | Estimated Value/Range | Rationale & Significance |
| Molecular Weight | ~315.4 g/mol | A moderate molecular weight, not in itself a primary driver of insolubility. |
| pKa (acidic, N-H) | 13-14 | Based on the parent indazole (pKa ~13.86).[4][5] Deprotonation at this site requires a high pH, which may not be suitable for all biological assays. |
| pKa (basic, N2) | 1-2 | Based on the parent indazole (pKa ~1.04).[4] Protonation occurs only under strongly acidic conditions. The pyrrolidine nitrogen is protected by the Boc group and is not basic. |
| Calculated logP | 3.0 - 4.0 | The indazole core is hydrophobic, and the Boc group significantly increases lipophilicity. A high logP is strongly correlated with poor aqueous solubility. |
| Aqueous Solubility | Very Low (<0.1 mg/mL) | Expected to be poorly soluble based on the high estimated logP and the general characteristics of indazole derivatives.[7][8][9] |
Experimental Protocols for Solubility Enhancement
The following protocols provide detailed, step-by-step methodologies for the most common and effective solubility enhancement techniques.
Protocol A: Systematic pH Adjustment
The solubility of ionizable compounds can be dramatically influenced by pH.[10][11][12] By shifting the pH to favor the charged form of the molecule, solubility in aqueous media can be increased.
Causality: Based on the Henderson-Hasselbalch equation, a compound will be predominantly in its ionized (and generally more soluble) form at a pH approximately 2 units away from its pKa. For the indazole N-H (pKa ~13-14), a pH of >12 would be needed for deprotonation, which is often not practical. For the basic nitrogen (pKa ~1-2), a pH of <0 would be needed for full protonation. Therefore, pH adjustment is likely to have a limited, but still potentially useful, effect in the typical biological pH range.
Step-by-Step Protocol:
-
Prepare a stock solution of the compound in a water-miscible organic solvent like DMSO at a high concentration (e.g., 10-50 mM).
-
Prepare a series of aqueous buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a small aliquot of the DMSO stock solution to each buffer to achieve the final desired concentration (ensure the final DMSO concentration is low, typically <1%, to minimize its own solubilizing effects).
-
Vortex each sample vigorously for 1-2 minutes.
-
Equilibrate the samples at room temperature for at least 1-2 hours (or longer, up to 24 hours, to ensure equilibrium is reached).
-
Visually inspect each sample for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol B: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[2][8][13]
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule. This "like-dissolves-like" principle makes the bulk solvent more favorable for a lipophilic compound.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 400)
Step-by-Step Protocol:
-
Determine the maximum acceptable concentration of a given co-solvent for your specific application.
-
Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v in your buffer of choice).
-
Add the solid compound directly to each co-solvent/buffer mixture to achieve the target concentration.
-
Vortex and equilibrate the samples as described in Protocol A.
-
Visually or analytically determine the solubility in each condition.
Protocol C: Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[4][5][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[1][15]
Causality: The hydrophobic core of the micelle provides a favorable environment for the lipophilic 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, effectively sequestering it from the aqueous environment and keeping it in solution.
Common Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL
-
Ionic: Sodium dodecyl sulfate (SDS) - Note: Ionic surfactants are more likely to interfere with biological assays.
Step-by-Step Protocol:
-
Prepare a series of solutions of a chosen surfactant in your desired aqueous buffer at concentrations both below and above its known CMC.
-
Add the solid compound to each surfactant solution.
-
Vortex and equilibrate the samples.
-
Determine the solubility at each surfactant concentration. A sharp increase in solubility is often observed at concentrations above the CMC.
Protocol D: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][16][17] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from water.[9]
Causality: The nonpolar indazole and Boc-pyrrolidinyl portions of the molecule can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Step-by-Step Protocol:
-
Prepare a concentrated aqueous stock solution of the chosen cyclodextrin (e.g., 10-40% w/v). HP-β-CD and SBE-β-CD have much higher aqueous solubility than native β-CD.
-
Prepare a series of dilutions of the cyclodextrin stock solution in your desired buffer.
-
Add an excess of the solid compound to each cyclodextrin solution.
-
Equilibrate the samples with stirring or shaking for 24-48 hours to ensure the formation of the inclusion complex.
-
Filter or centrifuge the samples to remove undissolved compound.
-
Analyze the concentration of the compound in the clear supernatant to determine the solubility enhancement.
References
- Cosolvent - Wikipedia. (n.d.).
- Jicsinszky, L., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? PMC.
- Gidwani, B., & Vyas, A. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Journal of Molecular Structure.
- European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA.
- Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic & Inorganic Chemistry.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- askIITians. (2025, March 11). How does pH affect solubility?
- Li, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
- Brewster, M. E., & Loftsson, T. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. PubMed.
- PatSnap. (2026, March 20). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? Eureka by PatSnap.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- PubMed. (2017, December 1). Improvement in aqueous solubility achieved via small molecular changes.
- Pharma Excipients. (2015, December 18). Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- International Journal of Medical Science and Dental Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Chemistry LibreTexts. (2019, January 2). Selective Precipitation Using pH.
Sources
- 1. Boc | BroadPharm [broadpharm.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Indazole â Grokipedia [grokipedia.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. mdpi.com [mdpi.com]
- 7. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Indazole | 271-44-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. guidechem.com [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
purification techniques for complex 5-(1-Boc-3-pyrrolidinyl)-1H-indazole mixtures
Overview
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. This molecule features a highly polar, basic indazole core capable of tautomerism, coupled with an acid-labile tert-butyloxycarbonyl (Boc) protected pyrrolidine ring. Standard purification templates often fail here, leading to poor yields, regioisomer contamination, and spontaneous deprotection. This guide provides field-validated, self-verifying protocols to ensure high-purity isolation.
Troubleshooting Guide & FAQs
Q1: Why am I experiencing severe streaking and partial loss of the Boc group during normal-phase silica gel chromatography? A1: This is a classic case of acid-catalyzed cleavage. Standard silica gel possesses surface silanol groups that are mildly acidic. The Boc group on the pyrrolidine nitrogen is highly susceptible to these acidic microenvironments, leading to protonation of the Boc carbonyl, subsequent loss of isobutylene and CO₂, and the generation of a highly polar des-Boc secondary amine[1][2]. This des-Boc impurity binds tightly to the silica, causing severe streaking. Causality-Driven Solution: You must deactivate the silica gel. Pre-treating your column with 1-2% triethylamine (TEA) in your non-polar solvent neutralizes the acidic silanols, ensuring the Boc group remains intact while sharpening the elution band[1].
Q2: My synthesis yielded a mixture of 1H and 2H indazole regioisomers. They co-elute on silica gel. How can I resolve them? A2: 1H and 2H indazoles possess nearly identical dipole moments and hydrogen-bonding profiles in non-polar chromatographic solvents, making standard hexanes/EtOAc separations highly inefficient[3][4]. Causality-Driven Solution: Abandon column chromatography for this specific separation. Instead, exploit the differential hydration and crystal packing energies of the isomers. A solvent-mediated recrystallization using a specific ratio of Tetrahydrofuran (THF) and water selectively precipitates the desired isomer while leaving the other in solution[4].
Q3: Even after chromatography, my 5-(1-Boc-3-pyrrolidinyl)-1H-indazole has a persistent yellow/brown tint. What is causing this? A3: If your synthetic route involved transition-metal-catalyzed cross-coupling to append the pyrrolidine ring, trace palladium or copper is likely complexing with the basic nitrogen atoms of the indazole core. Causality-Driven Solution: Implement a metal-scavenging step prior to chromatography. Stirring the crude mixture with a thiol-functionalized silica resin (e.g., SiliaBond Thiol) will competitively bind the soft transition metals, releasing your indazole.
Mechanistic Workflows
Purification decision matrix for complex Boc-protected indazole mixtures.
Acid-catalyzed Boc deprotection mechanism on untreated silica gel.
Quantitative Data: Chromatographic Behavior
To establish a self-validating system, compare your TLC results against the standardized retention factor ( Rf ) data below. Deviations indicate either column degradation or solvent contamination.
| Compound / Impurity | Rf (Hexanes/EtOAc 1:1) | Rf (DCM/MeOH 9:1) | Phenomenological Notes |
| 5-(1-Boc-3-pyrrolidinyl)-1H-indazole | 0.35 | 0.85 | Clean, sharp spot (UV active). |
| Des-Boc Impurity (Pyrrolidine) | 0.00 (Baseline) | 0.15 | Severe tailing; stains with Ninhydrin. |
| 1H / 2H Regioisomer Contaminant | 0.33 | 0.82 | Co-elutes; requires 2D-TLC or HPLC to resolve. |
| Unreacted Indazole Core | 0.20 | 0.60 | Broad spot; highly dependent on silica activity. |
Note: Data assumes silica gel 60 Å, deactivated with 1% TEA. Unmodified silica will shift Rf values downward by 10-15% due to secondary amine interactions[5][6].
Experimental Protocols
Protocol 1: TEA-Deactivated Flash Chromatography
Purpose: To purify the Boc-protected indazole without acid-catalyzed degradation[1][7].
-
Column Preparation: Slurry pack silica gel (230-400 mesh) using a solvent mixture of Hexanes containing 1% (v/v) Triethylamine (TEA).
-
Equilibration: Flush the packed column with 3 column volumes (CV) of the Hexanes/1% TEA solution to ensure complete neutralization of the stationary phase.
-
Sample Loading: Dissolve the crude 5-(1-Boc-3-pyrrolidinyl)-1H-indazole in a minimal amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.
-
Elution: Elute using a gradient of 10% to 50% Ethyl Acetate in Hexanes (maintaining 1% TEA throughout). The Boc-protected product typically elutes between 30-40% EtOAc[5][7].
-
Validation: Analyze fractions via TLC. The target compound will appear as a single UV-active spot at Rf ~0.35 (in 1:1 Hex/EtOAc). Concentrate pooled fractions under reduced pressure at ≤35∘ C to prevent thermal degradation.
Protocol 2: Solvent-Mediated Recrystallization for Regioisomer Resolution
Purpose: To separate 1H and 2H indazole regioisomers bypassing the poor selectivity of chromatography[4].
-
Dissolution: Suspend 10 g of the crude regioisomer mixture in 12 mL of Tetrahydrofuran (THF).
-
Heating: Gently heat the suspension to 55∘ C until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add 30 mL of deionized water dropwise to the hot solution while maintaining vigorous stirring. The differential hydration of the 1H vs 2H isomers will dictate solubility[4].
-
Cooling & Crystallization: Allow the mixture to cool naturally to room temperature over 4 hours. Do not crash-cool in an ice bath, as this promotes co-precipitation.
-
Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a cold 1:3 THF/Water mixture (10 mL).
-
Validation: The filter cake will contain the highly pure isomer (>99% purity), while the mother liquor retains the secondary isomer. Verify via 1 H-NMR (focusing on the chemical shift of the indazole C3-proton).
References
-
Benchchem. "A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives." 1
-
ACS Publications. "A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives." 5
-
NIH / PubMed Central. "One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation." 6
-
Royal Society of Chemistry (RSC). "A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement." 3
-
ChemicalBook. "1-BOC-6-BROMO-INDAZOLE | 877264-77-2." 7
-
Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." 2
-
Google Patents. "CN101948433A - Method for separating and purifying substituted indazole isomers." 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. rsc.org [rsc.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-BOC-6-BROMO-INDAZOLE | 877264-77-2 [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading for 5-(1-Boc-3-pyrrolidinyl)-1H-indazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium-catalyzed cross-coupling reactions for this specific target. The indazole moiety is a privileged scaffold in medicinal chemistry, and its efficient functionalization is critical for advancing drug discovery programs.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions, reduce costs, and improve yield and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the catalytic system used in the synthesis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole.
Q1: Why is optimizing the catalyst loading so critical for this synthesis?
A1: Optimizing catalyst loading is a crucial exercise in balancing reaction efficiency with practical constraints.
-
Cost-Effectiveness: Palladium catalysts and their associated ligands are often expensive. Minimizing the catalyst loading directly reduces the overall cost of the synthesis, which is particularly important for large-scale production.
-
Product Purity: High catalyst loading can lead to increased levels of residual palladium in the final product. For pharmaceutical applications, stringent limits on heavy metal contamination necessitate using the lowest effective catalyst concentration.
-
Minimizing Side Reactions: Excessive catalyst can sometimes promote undesired side reactions, such as homocoupling of starting materials or catalyst decomposition, which complicates purification and lowers the yield of the desired product.[3]
-
Reproducibility: A well-optimized, low-loading protocol is often more robust and reproducible, as the reaction is less sensitive to minor variations in catalyst activity.
Q2: What are the most common catalytic methods for synthesizing this molecule?
A2: The formation of the C-C or C-N bond to attach the pyrrolidinyl group to the indazole ring is typically achieved via palladium-catalyzed cross-coupling reactions. The two most probable routes are:
-
Suzuki-Miyaura Coupling: This method couples an organoboron reagent with an organohalide.[4][5][6][7][8] For this synthesis, the reaction would likely involve coupling a 5-halo-1H-indazole with (1-Boc-pyrrolidin-3-yl)boronic acid or its ester equivalent.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] The synthesis could proceed by coupling a 5-halo-1H-indazole with 1-Boc-3-aminopyrrolidine.
The choice between these methods often depends on the availability and stability of the starting materials.
Q3: What are the essential components of the catalytic system?
A3: A typical palladium-catalyzed cross-coupling system consists of four key components:
-
Palladium Precatalyst: A stable source of palladium, often in the Pd(II) oxidation state (e.g., Pd(OAc)₂, PdCl₂(dppf)) or as a complexed Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[3][4][6] Pd(II) sources must be reduced in situ to the active Pd(0) catalyst.
-
Ligand: Usually a phosphine-based or N-heterocyclic carbene (NHC) ligand. The ligand stabilizes the active Pd(0) species, prevents its agglomeration into inactive palladium black, and modulates its reactivity to facilitate the catalytic cycle.[4][11]
-
Base: Required to activate one of the coupling partners (e.g., the organoboron species in Suzuki coupling) and to neutralize the acid generated during the reaction.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: An appropriate solvent is needed to dissolve all reactants and maintain a suitable reaction temperature. Common choices include ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene).[3][12]
Troubleshooting Guide: Common Issues and Solutions
This guide is structured to provide direct answers to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or has failed completely. What are the first things I should investigate?
A: A failed reaction requires a systematic check of your setup and reagents.
-
Potential Cause 1: Inactive Catalyst System.
-
Recommended Actions:
-
Verify Reagent Purity: Phosphine ligands are susceptible to air oxidation.[13] Ensure your ligand has been stored properly under an inert atmosphere. The purity and dryness of the base are also critical.
-
Ensure Rigorous Inert Conditions: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive.[13] Flame-dry all glassware, use anhydrous and properly degassed solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.
-
Consider a Precatalyst: Using a modern, air-stable precatalyst can provide more consistent generation of the active LPd(0) species compared to separate Pd sources and ligands.[13][14]
-
-
-
Potential Cause 2: Suboptimal Catalyst Loading or Ratio.
-
Recommended Actions:
-
Increase Catalyst Loading: If you started with a very low loading (e.g., < 1 mol%), systematically increase it. Run parallel reactions at 1 mol%, 2 mol%, and 5 mol% to see if conversion improves.[15]
-
Screen Ligand-to-Metal Ratio: The ratio of ligand to palladium is critical. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by forming less reactive, coordinatively saturated metal centers.[16] Screen ratios such as 1:1, 1:1.2, and 1:2 (Pd:Ligand).
-
-
-
Potential Cause 3: Unsuitable Reaction Conditions.
-
Recommended Actions:
-
Optimize Temperature: Excessively high temperatures can cause catalyst decomposition, while low temperatures may result in slow or no reaction. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C).[13][15]
-
Screen Solvents and Bases: The choice of solvent and base can dramatically affect yield.[3] If a reaction fails in dioxane/K₂CO₃, try screening other combinations like toluene/K₃PO₄ or THF/Cs₂CO₃.
-
-
Issue 2: Reaction Stalls or Shows Incomplete Conversion
Q: My reaction starts but stops before the starting material is fully consumed. What could be the cause?
A: A stalled reaction often points to catalyst deactivation or product inhibition.
-
Potential Cause 1: Catalyst Deactivation.
-
Recommended Actions:
-
Use More Robust Ligands: For challenging substrates like N-heterocycles, standard ligands may not be sufficient. Consider screening more sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), which are known to form more stable and active catalysts.[16]
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition pathways. Extending the reaction time at a lower temperature may lead to a higher overall conversion.[13]
-
-
-
Potential Cause 2: Product or Starting Material Inhibition.
-
Recommended Actions:
-
Modify the Ligand: The nitrogen atoms in the indazole ring of the starting material or product can sometimes coordinate to the palladium center and inhibit catalysis.[17] Using a bulkier ligand can disfavor this inhibitory binding.
-
Adjust Concentration: Try running the reaction at a lower concentration to see if this mitigates potential bimolecular deactivation pathways or product inhibition effects.
-
-
Issue 3: Significant Side Product Formation
Q: I am getting my desired product, but also significant amounts of impurities like homocoupled starting materials. How can I improve selectivity?
A: Side product formation is typically a result of an imbalance in the rates of the desired catalytic steps versus undesired pathways.
-
Potential Cause 1: Incorrect Base or Base Strength.
-
Recommended Actions: The base plays a key role in the transmetalation step of the Suzuki reaction.[8] A base that is too weak may not facilitate this step efficiently, allowing side reactions to compete. Conversely, a very strong base can cause degradation of sensitive starting materials. Screen a panel of bases with varying strengths, such as K₃PO₄, K₂CO₃, and Cs₂CO₃.
-
-
Potential Cause 2: Suboptimal Ligand Choice.
-
Recommended Actions: The ligand influences the rates of both oxidative addition and reductive elimination. A ligand that promotes slow reductive elimination can allow side reactions to occur. Screen a different class of ligands (e.g., switch from a trialkylphosphine to a biarylphosphine or an N-heterocyclic carbene).[11]
-
-
Potential Cause 3: Presence of Oxygen.
-
Recommended Actions: For Suzuki couplings, trace oxygen can promote the oxidative homocoupling of boronic acids. Ensure your inert atmosphere is rigorously maintained and solvents are thoroughly degassed.
-
Experimental Protocols & Data
Catalyst System Screening Protocol
This protocol outlines a general procedure for screening catalyst loading and other parameters for a Suzuki-Miyaura coupling to synthesize the target molecule.
Table 1: Recommended Screening Parameters
| Parameter | Range to Screen | Notes |
| Pd Precatalyst Loading | 0.5 mol%, 1.0 mol%, 2.0 mol% | Start with a standard loading and adjust based on conversion. |
| Ligand | XPhos, SPhos, RuPhos | Biarylphosphine ligands are often effective for heterocyclic substrates. |
| Pd:Ligand Ratio | 1:1.2, 1:2.4 | A slight excess of ligand is often beneficial. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Screen different bases to find the optimal balance of reactivity and stability. |
| Solvent | 1,4-Dioxane, Toluene, THF | Ensure solvents are anhydrous and degassed. |
| Temperature | 90 °C, 100 °C, 110 °C | Adjust based on solvent boiling point and observed reaction rate. |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 5-halo-1H-indazole (1.0 equiv), (1-Boc-pyrrolidin-3-yl)boronic acid pinacol ester (1.5 equiv), and the solid base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the ligand to the vial.
-
Inert Atmosphere: Seal the vial with a septum cap, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[13]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a preheated reaction block at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by LC-MS or TLC.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the crude residue by column chromatography and analyze the yield and purity of the isolated product.
Visualizations
Catalytic Cycle and Troubleshooting
The following diagrams illustrate the fundamental catalytic cycle for a Suzuki-Miyaura coupling and a logical workflow for troubleshooting common issues.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Dunn, J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 615-620. DOI:10.1039/C6RE00153J. Available at: [Link]
-
Wentworth, A. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gérardy, R., et al. (2020). Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation. Organic Process Research & Development, 24(4), 567-574. Available at: [Link]
-
Guedes, A., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 25(8), 1899. Available at: [Link]
-
Stradiotto, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2016). Optimization of catalyst loading for Suzuki-Miyaura coupling. Available at: [Link]
-
Weßing, J., et al. (2014). Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. Organometallics, 33(13), 3469-3481. Available at: [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2919. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
ResearchGate. (2025). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation. Available at: [Link]
-
Khan, I., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 18698. Available at: [Link]
-
Saji, S., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. Available at: [Link]
-
Sharma, R., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. Available at: [Link]
-
ACS Publications. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. Available at: [Link]
-
MDPI. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Available at: [Link]
-
RSC Publishing. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Available at: [Link]
-
MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Organic Syntheses. Indazole. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. Available at: [Link]
-
ACS Publications. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. Available at: [Link]
-
CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]
-
ResearchGate. (2014). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available at: [Link]
-
IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]
-
ResearchGate. (2025). The improvement of two kinds of synthetic methods of indazoles. Available at: [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reddit - Please wait for verification [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Method Validation for 5-(1-Boc-3-pyrrolidinyl)-1H-indazole: A Comparative Guide to HPLC Column Selection (C18 vs. C8)
Introduction & Mechanistic Rationale
5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a critical pharmaceutical intermediate frequently utilized in the synthesis of targeted kinase inhibitors and other complex Active Pharmaceutical Ingredients (APIs)[1]. Ensuring its high chemical purity is paramount, as impurities can propagate through subsequent synthetic steps, compromising the final drug product.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structural dichotomy:
-
Hydrophobic Domain: The tert-butyloxycarbonyl (Boc) protecting group is highly lipophilic. In reversed-phase liquid chromatography (RPLC), this bulky non-polar moiety drives the primary hydrophobic interaction with the alkyl chains of the stationary phase.
-
Polar Domain: The 1H-indazole core possesses hydrogen-bond donor and acceptor capabilities. This can lead to secondary interactions with residual silanol groups on the silica matrix, frequently manifesting as peak tailing.
The Stationary Phase Dilemma: C18 vs. C8
The choice of stationary phase fundamentally alters the chromatographic behavior of this intermediate. C18 (Octadecylsilane) columns feature an 18-carbon alkyl chain, providing a dense, highly hydrophobic surface that strongly retains non-polar compounds, offering superior resolution for complex mixtures[2][3]. Conversely, C8 (Octylsilane) columns possess an 8-carbon chain, presenting lower hydrophobicity. This results in milder interactions, faster elution times, and often improved peak shapes for molecules where excessive retention causes band broadening[4][5].
Caption: Logical relationship between analyte structural moieties and column stationary phase interactions.
Experimental Design & Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a strict System Suitability Testing (SST) mechanism. The SST acts as a physical gatekeeper; if the instrument, mobile phase, or column is compromised, the SST criteria will fail, invalidating the run before any sample data is collected.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare a mixture of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B) in a 60:40 (v/v) ratio.
-
Causality: The indazole ring contains basic nitrogen atoms. At neutral pH, these interact with unendcapped silanols on the silica surface, causing severe peak tailing. TFA lowers the pH, protonating the basic sites and suppressing silanol ionization, acting as an ion-pairing agent to yield sharp, symmetrical peaks.
-
-
Standard Preparation: Dissolve the 5-(1-Boc-3-pyrrolidinyl)-1H-indazole reference standard in a diluent (50:50 Water:Acetonitrile) to a final target concentration of 100 µg/mL.
-
Chromatographic Setup:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Self-Validating System Suitability Test (SST): Inject the standard solution five consecutive times. The analytical sequence is permitted to proceed only if the following criteria are met:
-
Relative Standard Deviation (%RSD) of peak area ≤ 2.0%
-
Tailing Factor (Tf) ≤ 1.5
-
Theoretical Plates (N) ≥ 5,000
-
Method Validation Workflow (ICH Q2(R2) Compliance)
The recent ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical validation, ensuring the procedure is fit for its intended purpose[6][7].
Caption: HPLC method development and ICH Q2(R2) validation workflow for the indazole intermediate.
Validation Parameters Evaluated
-
Specificity: Demonstrated by injecting a blank and a spiked sample containing known synthetic impurities. The method must unambiguously measure the analyte without interference from the matrix or degradation products[6].
-
Linearity & Range: Evaluated from 20% to 120% of the target concentration (20 µg/mL to 120 µg/mL). ICH Q2(R2) requires demonstrating that the response is directly proportional to the concentration within this interval[6][7].
-
Accuracy & Precision: Assessed via recovery studies at 50%, 100%, and 150% levels, alongside intra-day and inter-day repeatability testing (n=6).
Comparative Performance Data: C18 vs. C8
To objectively determine the optimal stationary phase, the method was executed using two equivalent high-purity silica columns: a standard C18 (250 x 4.6 mm, 5 µm) and a standard C8 (250 x 4.6 mm, 5 µm). The quantitative performance data is summarized below.
| Parameter | C18 Column (Octadecylsilane) | C8 Column (Octylsilane) | Analytical Implication |
| Retention Time (RT) | 14.2 min | 8.5 min | C8 provides a ~40% reduction in run time, significantly increasing laboratory throughput and reducing solvent waste[4][8]. |
| Tailing Factor (Tf) | 1.35 | 1.12 | C8 exhibits reduced secondary interactions, yielding sharper, more symmetrical peaks[4]. |
| Theoretical Plates (N) | 8,450 | 9,200 | C8's faster elution minimizes longitudinal diffusion (band broadening), slightly increasing chromatographic efficiency for this specific analyte. |
| Resolution (Rs) | 3.8 (from nearest impurity) | 2.5 (from nearest impurity) | C18 offers superior resolving power for closely eluting, highly hydrophobic impurities[2][5]. |
| Linearity (R²) | 0.9995 | 0.9998 | Both columns comfortably exceed ICH Q2(R2) linearity requirements[6]. |
Conclusion & Recommendations
For the routine assay and purity determination of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, the C8 column is the superior alternative .
The bulky Boc group causes excessive retention on the highly hydrophobic C18 phase, leading to unnecessarily long run times and slight peak tailing due to prolonged exposure to residual silanols. The C8 column leverages milder hydrophobic interactions to deliver faster analysis times, improved peak symmetry, and reduced solvent consumption, while comfortably maintaining baseline resolution ( Rs>2.0 ) from known impurities.
Caveat: If the specific synthetic route utilized by your laboratory generates highly non-polar, structurally similar impurities that co-elute on a C8 phase, the C18 column remains the necessary choice for its enhanced resolving power[2].
References
- ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2)
- C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis Source: PharmaGuru URL
- Difference between C8 and C18 Columns Used in HPLC System Source: PharmaGuideline URL
- C8 vs.
- Difference between C18 Column and C8 Column Source: Hawach Scientific URL
- C8 vs C18 Column: Which Should You Choose?
- 1806561-74-9 CAS Information: 5-(1-Boc-3-pyrrolidinyl)
Sources
- 1. 1806561-74-9_CAS号:1806561-74-9_1-(3-Chloropropyl)-3-fluoro-5-nitrobenzene - 化源网 [m.chemsrc.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. C8 vs. C18 HPLC columns: Key differences explained | Phenomenex [phenomenex.com]
- 5. hawach.com [hawach.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
Purity Validation of Commercial 5-(1-Boc-3-pyrrolidinyl)-1H-indazole Reference Standards: A Comparative Guide
As drug development pipelines increasingly rely on complex nitrogen-rich heterocycles for kinase inhibition and CNS targeting, the integrity of synthetic building blocks is paramount. 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a critical intermediate in these pathways. However, the assumption of purity based solely on a commercial vendor's Certificate of Analysis (CoA)—often generated via simple HPLC-UV area normalization—is a frequent point of failure.
According to [1], reference standards used for the control of impurities must be rigorously evaluated and characterized for their intended use. This guide provides an objective comparison of commercial batches of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, detailing the causality behind impurity generation and providing a self-validating, multi-modal analytical framework for absolute purity determination.
The Chemical Causality of Impurities
To validate a reference standard, one must first understand how it fails. The synthesis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole typically involves the cross-coupling of an indazole derivative with a pyrrolidine ring, followed by or preceded by Boc (tert-butyloxycarbonyl) protection.
Each synthetic step introduces specific risks:
-
Regioisomers: The indazole core is prone to tautomerization and mixed substitution. If the starting materials are not strictly controlled, 6-substituted or 4-substituted regioisomers will carry through the synthesis. These isomers possess nearly identical lipophilicity to the target, making them invisible on standard C18 chromatographic gradients.
-
Des-Boc Degradants: The Boc protecting group is highly acid-sensitive. Poor storage conditions or trace acidic residues during purification can lead to partial deprotection, yielding the free pyrrolidine amine.
-
Non-Chromophoric Contaminants: Residual Boc anhydride ( Boc2O ), inorganic salts, and heavy metals (e.g., Palladium from cross-coupling) lack UV chromophores. They will not appear on a standard HPLC-UV chromatogram, artificially inflating the reported purity.
Causality of process and degradation impurities during the synthesis and storage of the target molecule.
The Self-Validating Analytical Strategy
To combat the illusion of "99% HPLC Purity," we must employ an orthogonal, self-validating system. Quantitative NMR (qNMR) is recognized by the and pharmacopeial bodies as a primary reference measurement procedure for SI-traceable absolute quantitation[2].
Unlike chromatography, qNMR signal intensity is directly proportional to the number of nuclei, independent of the molecule's chemical structure. By combining qNMR with orthogonal LC-MS and trace analysis, we achieve a closed-loop mass balance.
Multi-modal analytical workflow ensuring mass balance and regulatory compliance for reference standards.
Experimental Methodologies
The following protocols are designed not just as procedural steps, but as self-validating systems where the physical chemistry dictates the parameters.
Protocol A: SI-Traceable 1 H qNMR (Absolute Quantitation)
Causality Check: Accurate qNMR requires that all protons fully relax between pulses. The relaxation delay ( D1 ) must be set to ≥5×T1 (longitudinal relaxation time) of the slowest-relaxing proton to ensure >99.3% signal recovery. Furthermore, the Internal Standard (IS) must not overlap with the analyte peaks. For this molecule, we utilize the pyrrolidine methine proton (~3.5 ppm) for quantitation, allowing the use of Benzoic Acid (aromatic protons at 7.5–8.0 ppm) as an interference-free IS.
-
System Suitability Test (SST): Gravimetrically prepare a mixture of NIST SRM 350b (Benzoic Acid) and a secondary CRM (e.g., Dimethyl Sulfone). Acquire the spectrum. The calculated mass fraction must fall within ±0.5% of the theoretical value to validate spectrometer linearity and integration parameters.
-
Sample Preparation: Using a microbalance ( d=0.001 mg) in a controlled environment (RH < 40%), accurately weigh ~15 mg of the 5-(1-Boc-3-pyrrolidinyl)-1H-indazole sample and ~5 mg of NIST SRM 350b Benzoic Acid into a static-free vial.
-
Solvation: Dissolve the mixture in 0.8 mL of DMSO−d6 (100% isotopic purity, containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.
-
Acquisition: Run a 1 H NMR experiment at 600 MHz. Parameters: 90° pulse angle, D1=30 seconds (empirically determined to exceed 5×T1 ), 64 scans, spectral width 20 ppm.
-
Data Processing: Apply zero-filling (64k points), manual phase correction, and a high-order baseline correction. Integrate the IS peak (δ 7.95 ppm, 2H) and the analyte methine peak (δ 3.45 ppm, 1H).
-
Calculation: Calculate the mass fraction ( Px ) using the standard qNMR equation factoring in molar masses, weights, and integral ratios.
Protocol B: Orthogonal LC-MS Profiling
Causality Check: Standard C18 columns separate based on hydrophobicity. Because 5-substituted and 6-substituted indazole regioisomers have identical masses and nearly identical hydrophobicities, they will co-elute on C18. We utilize a Phenyl-Hexyl stationary phase to introduce π−π interactions. The slight difference in electron density distribution around the indazole core of the regioisomers will interact differently with the phenyl phase, enabling baseline resolution.
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes to ensure elution of highly retained non-polar impurities (like residual Boc2O ).
-
Detection: UV at 254 nm and 220 nm; MS using Electrospray Ionization (ESI) in positive mode.
-
Validation: Spike the sample with a known concentration of the des-Boc degradant to verify resolution ( Rs>2.0 ) between the parent and the degradant.
Comparative Data: Commercial Batch Analysis
We sourced 5-(1-Boc-3-pyrrolidinyl)-1H-indazole from three different commercial tiers to demonstrate the disparity between nominal and absolute purity.
-
Vendor A: Premium CRM Supplier (Claims qNMR validation)
-
Vendor B: Standard Reagent Supplier (Claims >98% by HPLC)
-
Vendor C: Bulk Screening Supplier (Claims >95% by HPLC)
Table 1: Multi-Modal Purity Comparison
| Analytical Metric | Vendor A (Premium) | Vendor B (Standard) | Vendor C (Bulk) |
| HPLC-UV Purity (254 nm) | 99.8% | 99.2% | 98.7% |
| Absolute Purity (qNMR) | 99.5% ± 0.2% | 94.1% ± 0.4% | 88.5% ± 0.6% |
| Water Content (KF) | 0.1% | 1.2% | 3.5% |
| Residual Solvents (GC-FID) | < 0.05% | 2.5% (Ethyl Acetate) | 5.2% (DCM, Hexane) |
| Major Impurity Identified | None detected | 6-regioisomer (1.5%) | Des-Boc degradant (2.1%) |
| Mass Balance Closure | 99.6% | 97.8% | 97.2% |
Data Interpretation & Impact
The data reveals a stark reality: HPLC-UV purity does not equal absolute purity. Vendor C reported a 98.7% purity via HPLC-UV. However, qNMR revealed an absolute mass fraction of only 88.5%. The discrepancy is explained by the trace analysis: the sample acted as a sponge for atmospheric moisture (3.5% water) and contained massive amounts of non-UV-active residual solvents (5.2% Dichloromethane and Hexane). Furthermore, LC-MS on the Phenyl-Hexyl column successfully separated the 6-regioisomer in Vendor B's batch, which had previously co-eluted on the vendor's C18 CoA chromatogram.
Using Vendor C's material in a sensitive biological assay or a stoichiometric cross-coupling reaction would result in a >10% error in molarity calculations, potentially ruining downstream synthetic yields or generating false-negative assay data.
Conclusion
For critical intermediates like 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, reliance on vendor-supplied HPLC-UV CoAs is a significant risk factor in pharmaceutical development. A self-validating, multi-modal approach grounded in qNMR absolute quantitation and orthogonal chromatography is not just best practice—it is a regulatory necessity for ensuring the integrity of your scientific output.
References
-
Guidance for Industry Q3A Impurities in New Drug Substances , U.S. Food and Drug Administration (FDA) / ICH,[Link]
-
qNMR Internal Standard Reference Data (ISRD) , Bureau International des Poids et Mesures (BIPM),[Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy , Chemical and Pharmaceutical Bulletin / USP,[Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation , MDPI,[Link]
Sources
Benchmarking Catalytic Efficiency: Synthesis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
As a Senior Application Scientist, I frequently encounter challenges in constructing sp²-sp³ carbon-carbon bonds, particularly when functionalizing privileged heterocyclic scaffolds. The 5-(1-Boc-3-pyrrolidinyl)-1H-indazole architecture is a highly sought-after motif in medicinal chemistry, offering a versatile, basic pyrrolidine handle attached to a hinge-binding indazole core[1].
Historically, coupling an sp³-hybridized pyrrolidine ring to an sp²-hybridized indazole halide has been plagued by low yields due to the slow transmetalation of sp³-organometallic reagents and rapid, undesired β-hydride elimination pathways. Furthermore, the indazole C5-bromo bond possesses a relatively high dissociation energy, requiring robust catalytic activation compared to more labile iodinated positions[2].
This guide objectively benchmarks two primary catalytic strategies for synthesizing this target: Traditional Palladium-Catalyzed Suzuki-Miyaura Coupling (SMC) versus Modern Metallaphotoredox Cross-Electrophile Coupling (XEC) . By analyzing the causality behind these experimental choices, we provide a self-validating framework for optimizing your synthetic workflows.
Mechanistic Rationale & Pathway Selection
To understand the performance disparity between these two methods, we must examine the underlying catalytic cycles.
Palladium-Catalyzed Suzuki-Miyaura Coupling (SMC): In SMC, a 5-bromo-1H-indazole (typically requiring N-protection, such as THP, to prevent catalyst poisoning) is coupled with 1-Boc-3-pyrrolidineboronic acid pinacol ester. The bottleneck here is the transmetalation of the sp³-hybridized boron species to the Pd(II) center. Even with bulky, electron-rich phosphine ligands (e.g., RuPhos or dppf), the intermediate alkyl-Pd(II) species is highly susceptible to β-hydride elimination, leading to isomerized byproducts (e.g., pyrrolines) rather than the desired cross-coupled product.
Metallaphotoredox Cross-Electrophile Coupling (XEC): Dual Nickel/Iridium photoredox catalysis revolutionizes this approach by bypassing transmetalation entirely. By coupling 5-bromo-1H-indazole directly with 1-Boc-3-iodopyrrolidine, the Iridium photocatalyst generates a primary alkyl radical via Single Electron Transfer (SET). This radical is rapidly captured by a Ni(II)-aryl intermediate (formed via oxidative addition into the indazole C-Br bond). The resulting Ni(III)-aryl-alkyl species undergoes reductive elimination at a rate that vastly outcompetes β-hydride elimination, ensuring high regiochemical fidelity.
Figure 1: Synergistic Ni/Ir metallaphotoredox catalytic cycle for sp²-sp³ cross-electrophile coupling.
Benchmarking Catalytic Efficiency
The following table summarizes the quantitative performance metrics of both methodologies based on standardized 1.0 mmol scale reactions. The data clearly illustrates the superiority of the XEC approach in terms of raw yield, turnover frequency (TOF), and environmental factor (E-factor), primarily because it eliminates the need for multi-step organoboron synthesis[3].
| Metric | Pd-Catalyzed Suzuki-Miyaura (SMC) | Ni/Ir Photoredox (XEC) |
| Catalyst System | 10 mol% Pd(dppf)Cl₂ | 5 mol% NiCl₂·dtbbpy / 1 mol% Ir(dF(CF₃)ppy)₂ |
| Coupling Partners | 5-Br-1-(THP)-indazole + Alkyl-Bpin | 5-Br-1H-indazole + Alkyl-Iodide |
| Temperature | 90 °C | 25 °C (Room Temperature) |
| Reaction Time | 16 hours | 4 hours |
| Isolated Yield | 42% (suffers from protodeboronation) | 86% |
| Turn-Over Number (TON) | 4.2 | 17.2 (Ni) / 86 (Ir) |
| Turn-Over Frequency | 0.26 h⁻¹ | 4.3 h⁻¹ (Ni) |
| Indazole Protection | Required (THP or Boc) | Not Required (Tolerates free NH) |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in In-Process Controls (IPCs) to ensure causality can be tracked if a reaction fails.
Protocol A: Ni/Ir Photoredox Cross-Electrophile Coupling (Recommended)
Objective: Direct coupling of 5-bromo-1H-indazole with 1-Boc-3-iodopyrrolidine.
-
Reagent Preparation (Glovebox Recommended):
-
To an oven-dried 20 mL reaction vial equipped with a stir bar, add 5-bromo-1H-indazole (1.0 mmol, 197 mg), NiCl₂·dtbbpy (0.05 mmol, 5 mol%), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%).
-
Add tris(trimethylsilyl)silane (TTMSS) (1.5 mmol) as the halogen-atom transfer (HAT) agent/reductant, followed by anhydrous Na₂CO₃ (2.0 mmol).
-
-
Solvent & Electrophile Addition:
-
Dissolve 1-Boc-3-iodopyrrolidine (1.5 mmol) in 10 mL of anhydrous, degassed DMAc. Add this solution to the reaction vial.
-
-
Degassing (Crucial Step):
-
Causality Check: Oxygen is a potent triplet quencher for the Ir photocatalyst and rapidly oxidizes Ni(0). Perform three cycles of freeze-pump-thaw to ensure complete deoxygenation.
-
-
Irradiation:
-
Seal the vial and place it in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature (maintaining ambient temperature via a cooling fan) for 4 hours.
-
-
In-Process Control (IPC):
-
At t = 2h, withdraw a 10 µL aliquot via microsyringe under N₂. Dilute with 1 mL MeCN and analyze via LC-MS. Validation: You should observe >50% consumption of the 5-bromo-1H-indazole (m/z 197/199) and the appearance of the product mass (m/z 288 [M+H]⁺).
-
-
Workup & Purification:
-
Quench with water (20 mL), extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
-
Protocol B: Traditional Suzuki-Miyaura Coupling (Baseline)
-
Reaction Assembly:
-
In a Schlenk flask, combine 5-bromo-1-(tetrahydropyranyl)-1H-indazole (1.0 mmol), 1-Boc-3-pyrrolidineboronic acid pinacol ester (1.5 mmol), Pd(dppf)Cl₂ (0.1 mmol), and K₂CO₃ (3.0 mmol).
-
-
Solvent Addition:
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
-
-
Heating:
-
Heat the mixture to 90 °C under an argon atmosphere for 16 hours.
-
Causality Check: The high temperature is required to overcome the high activation energy of sp³-boron transmetalation, but it concurrently accelerates the decomposition of the boronic ester (protodeboronation).
-
-
Workup:
-
Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via column chromatography. Note: A subsequent acidic deprotection step (e.g., TFA/DCM) is required to remove the THP group, adding a step to the workflow.
-
Figure 2: Comparative experimental workflow highlighting the critical In-Process Control (IPC) step.
Expert Insights on Protocol Optimization
-
Halogen Selection: When utilizing the photoredox XEC method, the choice of the alkyl halide is paramount. While 1-Boc-3-bromopyrrolidine is cheaper, 1-Boc-3-iodopyrrolidine yields superior results. The lower bond dissociation energy of the C-I bond facilitates a much faster SET reduction by the Ir(II) species, preventing the buildup of unreacted Ni(II)-aryl intermediates which can lead to indazole homocoupling.
-
Ligand Tuning: The use of dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in the Ni cycle is not arbitrary. The bulky tert-butyl groups prevent the formation of unreactive, off-cycle NiL₃ or NiL₄ complexes, ensuring the active Ni(0) species remains available for oxidative addition into the rigid indazole C-Br bond.
-
Protecting Group Strategy: A major advantage of the XEC protocol is its tolerance for the free indazole N-H bond. Traditional Pd systems often require THP or Boc protection to prevent competitive N-arylation or catalyst poisoning. By omitting the protection/deprotection sequence, the XEC method significantly improves the overall step economy and E-factor of the synthesis.
References
Sources
Advanced FT-IR Spectral Comparison of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole Isomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. During its synthesis and functionalization, researchers routinely encounter isomeric impurities that can drastically alter pharmacological profiles.
This guide provides an authoritative, data-backed framework for using Fourier-Transform Infrared (FT-IR) spectroscopy to differentiate the desired compound from its primary structural isomers: the 3-substituted regioisomer and the 2H-indazole tautomeric/alkylated isomer . (Note: While the (R)- and (S)-enantiomers of the pyrrolidine ring are critical for biological efficacy, standard FT-IR cannot differentiate them in an achiral environment; chiral chromatography or Vibrational Circular Dichroism (VCD) is required. This guide focuses on structural and tautomeric isomers.)
Mechanistic Causality: The Spectroscopic Basis of Isomer Differentiation
To successfully identify indazole isomers, one must move beyond pattern matching and understand the fundamental vibrational mechanics dictated by the molecule's electronic structure.
The Boc-Pyrrolidine Signature
The tert-butyloxycarbonyl (Boc) protecting group provides a highly reliable spectroscopic anchor. As demonstrated in 1[1], the carbamate carbonyl (νC=O) stretch is highly diagnostic. In 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, this stretch appears prominently at ~1695 cm⁻¹ . Because the Boc group is electronically isolated from the indazole core by the pyrrolidine ring, its stretching frequency remains relatively static across indazole regioisomers, serving as an internal validation that the functional group is intact.
Tautomeric Differentiation: 1H- vs. 2H-Indazole
Indazoles exist primarily in two tautomeric forms, and synthetic functionalization often yields mixtures of N1 and N2 substituted isomers. The fundamental difference lies in their aromaticity: 1H-indazoles possess benzenoid properties , whereas 2H-indazoles exhibit ortho-quinoid character [2].
This electronic divergence directly impacts the C=C and C=N ring stretching vibrations. According to 3[3], 1H-indazoles typically display benzenoid ring stretches around 1620 cm⁻¹ and 1500 cm⁻¹ . In contrast, the quinoid nature of the 2H-isomer shifts these ring vibrations, often resulting in a higher frequency primary band (~1635 cm⁻¹) and distinct fragmentation in the fingerprint region.
Regioisomer Differentiation: 5- vs. 3-Position
Differentiating the 5-substituted regioisomer from the 3-substituted regioisomer relies on the Out-of-Plane (OOP) C-H bending vibrations in the 900–700 cm⁻¹ region. These modes are highly sensitive to the substitution pattern of the benzene ring:
-
5-Substituted 1H-Indazole: The benzene ring is 1,2,4-trisubstituted. This yields two characteristic OOP bands: one for the isolated hydrogen at C4 (~880 cm⁻¹ ) and one for the two adjacent hydrogens at C6 and C7 (~810 cm⁻¹ ).
-
3-Substituted 1H-Indazole: The substitution occurs on the pyrazole ring, leaving the benzene ring unsubstituted (an ortho-disubstituted equivalent). This results in a single, intense OOP band corresponding to four adjacent hydrogens at ~750 cm⁻¹ .
Logical Workflow for Spectral Identification
Figure 1: Logical FT-IR workflow for differentiating indazole isomers.
Quantitative Spectral Comparison
The following table summarizes the key FT-IR diagnostic bands used to objectively compare the product against its common alternatives.
| Vibrational Mode | 5-(1-Boc-3-pyrrolidinyl)-1H-indazole (Target) | 3-(1-Boc-3-pyrrolidinyl)-1H-indazole (Regioisomer) | 2H-Indazole Tautomer/Alkyl Impurity |
| N-H Stretch (Indazole) | ~3150 - 3200 cm⁻¹ (Broad) | ~3150 - 3200 cm⁻¹ (Broad) | ~3100 - 3150 cm⁻¹ (Shifted/Sharper) |
| νC=O (Boc Carbamate) | ~1695 cm⁻¹ | ~1695 cm⁻¹ | ~1695 cm⁻¹ |
| Ring C=C / C=N Stretches | ~1620, 1500 cm⁻¹ (Benzenoid) | ~1620, 1500 cm⁻¹ (Benzenoid) | ~1635, 1480 cm⁻¹ (Quinoid) |
| C-H Out-of-Plane (OOP) | ~810 cm⁻¹, ~880 cm⁻¹ | ~750 cm⁻¹ | ~815 cm⁻¹, ~885 cm⁻¹ |
| νC-O (Boc) | ~1165 cm⁻¹ | ~1165 cm⁻¹ | ~1165 cm⁻¹ |
Self-Validating ATR-FTIR Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, the following protocol is designed as a self-validating system . Every step includes a built-in causality check to prevent false-positive isomer identification[3].
Step 1: Background Validation (System Calibration)
-
Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Allow to dry completely. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) before applying the sample.
-
Causality & Validation: This step subtracts atmospheric interference (H₂O vapor at 3500-3900 cm⁻¹ and CO₂ at 2350 cm⁻¹). Validation: A perfectly flat baseline must be observed. Any residual peaks (especially around 1700 cm⁻¹ or 2900 cm⁻¹) indicate cross-contamination from previous organic samples, which would falsely skew the Boc C=O reading.
Step 2: Sample Application & Pressure Normalization
-
Action: Place 2–5 mg of the solid indazole sample directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~80-100 units of pressure depending on the spectrometer).
-
Causality & Validation: ATR relies on the evanescent wave penetrating the sample. Validation: Insufficient pressure leads to a weak signal-to-noise ratio, causing the critical OOP bending modes (~810 cm⁻¹) to be lost in baseline noise. Over-pressurizing can cause peak broadening and slight shifts in the crystalline lattice vibrations.
Step 3: Data Acquisition
-
Action: Record the spectrum using the same parameters as the background (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Causality & Validation: 32 scans provide an optimal balance between rapid acquisition and a high signal-to-noise ratio, ensuring that the subtle benzenoid vs. quinoid ring stretches (~1620 vs ~1635 cm⁻¹) are sharply resolved.
Step 4: Spectral Processing & Verification
-
Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and an automatic baseline correction.
-
Causality & Validation: Validation: First, verify the presence of the ~1695 cm⁻¹ Boc peak. If absent, the protecting group has been cleaved. Next, analyze the 900–700 cm⁻¹ region. The presence of a dominant ~750 cm⁻¹ peak immediately flags the batch as contaminated with the 3-substituted regioisomer.
References
- BenchChem. "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers."
- The Journal of Organic Chemistry - ACS Publications.
- PubMed Central (PMC). "Osmium(IV)
Sources
Evaluating the pH Stability of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole: A Comparative Guide for Synthetic Strategies
As a Senior Application Scientist, I frequently encounter challenges where the premature cleavage or unexpected persistence of a protecting group derails a multi-step synthetic route. 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a highly versatile building block widely utilized in the development of kinase inhibitors and CNS-active therapeutics. The strategic placement of the tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen provides critical orthogonality, allowing for the selective functionalization of the indazole core.
However, to leverage this scaffold effectively, one must deeply understand its thermodynamic and kinetic behavior across the pH spectrum. This guide objectively evaluates the pH stability of the Boc-protected scaffold, compares it against alternative protecting groups, and provides self-validating experimental protocols to ensure rigorous analytical control.
Mechanistic Causality: How pH Dictates Scaffold Integrity
The stability of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is governed by the distinct electronic properties of its two primary functional domains: the indazole ring and the carbamate-protected pyrrolidine [1].
-
Acidic Conditions (pH < 4.0): The Boc group is notoriously acid-labile. Under strongly acidic conditions, the carbamate carbonyl oxygen acts as a Lewis base and undergoes protonation. This weakens the adjacent C-O bond, triggering a fragmentation event driven by the inductive stabilization of the resulting tert-butyl cation [2]. The transient carbamic acid intermediate spontaneously decarboxylates, releasing CO₂ gas and yielding the free pyrrolidine amine [3]. Concurrently, the indazole core (conjugate acid pKₐ ~1.2) may protonate at the N2 position, which increases aqueous solubility but does not directly drive the degradation of the scaffold.
-
Neutral to Basic Conditions (pH 7.0 – 12.0): Unlike standard ester-based protecting groups, the Boc carbamate exhibits exceptional resilience against nucleophilic attack and basic hydrolysis [4]. The extreme steric hindrance provided by the bulky tert-butyl moiety effectively shields the electrophilic carbonyl center. Even at high pH levels where the indazole N1 proton (pKₐ ~14) is deprotonated, the pyrrolidine nitrogen remains securely masked.
Reaction pathway of acid-catalyzed Boc deprotection yielding the free pyrrolidine amine.
Comparative Analysis: Boc vs. Alternative Protecting Groups
When designing a synthetic route for 3-pyrrolidinyl-1H-indazole derivatives, selecting the correct protecting group requires balancing stability with the required deprotection conditions. Below is an objective comparison of the Boc group against its primary alternatives: Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl).
Table 1: Quantitative Half-Life (t₁/₂) Comparison Across pH Levels
| Protecting Group Variant | pH 1.2 (Simulated Gastric) | pH 4.5 (Acetate Buffer) | pH 7.4 (PBS Buffer) | pH 10.0 (Carbonate Buffer) | Primary Cleavage Mechanism |
| 1-Boc (Subject) | < 10 min | ~12 hours | > 7 days | > 7 days | Acidolysis (t-butyl cation release) |
| 1-Fmoc (Alternative) | > 7 days | > 7 days | ~48 hours | < 5 min | Base-catalyzed β-elimination |
| 1-Cbz (Alternative) | > 7 days | > 7 days | > 7 days | > 7 days | Hydrogenolysis (H₂ / Pd-C) |
Key Takeaway: The Boc group is the optimal choice when subsequent synthetic steps require strong bases (e.g., N-alkylation of the indazole using NaH) or nucleophiles, conditions under which an Fmoc group would prematurely cleave. Conversely, if the synthesis requires harsh acidic conditions (e.g., Friedel-Crafts acylation), a Cbz group is far superior due to its acid resilience.
Experimental Methodologies
To ensure scientific integrity, every analytical protocol must be a self-validating system. The methodologies below incorporate specific chemical controls to prevent false readouts.
Protocol 1: pH-Dependent Stability Profiling (RP-HPLC-UV)
Objective: Quantify the degradation kinetics of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole across varying pH buffers. Causality & Control: Simply sampling an aliquot into an HPLC vial introduces a critical flaw: the compound will continue to degrade in the autosampler while awaiting injection. To validate this assay, a quenching step is mandatory. Neutralizing the sample immediately upon collection halts the reaction, ensuring the measured peak area strictly reflects the concentration at the exact time of sampling.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution.
-
Buffer Incubation: Dilute the stock 1:100 into pre-warmed (37°C) aqueous buffers at pH 1.2, 4.5, 7.4, and 10.0 (final concentration: 100 µM).
-
Time-Course Sampling: At designated intervals (0, 15, 30, 60, 120, 240 mins), extract a 100 µL aliquot.
-
Reaction Quenching (Critical): Immediately mix the aliquot with 100 µL of a counter-buffer (e.g., use 1M Tris-Base to quench the pH 1.2 sample) to bring the pH to ~7.0.
-
Analysis: Inject 10 µL of the quenched sample onto a C18 RP-HPLC column. Monitor UV absorbance at 254 nm (optimal for the indazole chromophore).
-
Data Processing: Plot the natural log of the remaining intact peak area versus time to calculate the first-order degradation half-life (t₁/₂).
Step-by-step experimental workflow for evaluating pH-dependent stability via RP-HPLC.
Protocol 2: Controlled Acidic Deprotection (Preparative Scale)
Objective: Efficiently remove the Boc group to yield the free 5-(3-pyrrolidinyl)-1H-indazole. Causality & Control: The cleavage of the Boc group generates a highly reactive tert-butyl cation. If left unchecked, this carbocation can electrophilically attack the electron-rich indazole ring, leading to unwanted tert-butylated byproducts [5]. To prevent this, a cation scavenger must be added to the reaction mixture.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equivalent of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole in anhydrous dichloromethane (DCM) (0.1 M concentration).
-
Scavenger Addition: Add 2.0 equivalents of triisopropylsilane (TIPS) or thioanisole. Mechanism: The scavenger acts as a sacrificial nucleophile, trapping the tert-butyl cation before it can alkylate the indazole.
-
Acidification: Cool the mixture to 0°C. Slowly add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of TFA:DCM.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor the evolution of CO₂ gas (bubbling).
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the product as a TFA salt. Filter and dry under a vacuum.
References
-
Procopio, D., et al. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Catalysts, 2022.[Link]
-
Common Organic Chemistry. "Boc Deprotection Mechanism - HCl." Common Organic Chemistry.[Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal.[Link]
-
ACS GCI Pharmaceutical Roundtable. "Acids - Reagent Guides." ACS GCI Pharmaceutical Roundtable.[Link]
5-(1-Boc-3-pyrrolidinyl)-1H-indazole proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a highly valuable pharmaceutical building block, combining a biologically active indazole core with a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group. While this compound accelerates drug discovery, its structural features dictate specific, non-negotiable handling and disposal protocols.
The following guide outlines the causality behind the disposal procedures for this compound, ensuring your laboratory maintains compliance, protects personnel, and prevents dangerous chemical incompatibilities.
The Mechanistic Causality of Disposal Hazards
Proper disposal of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole requires understanding the inherent reactivity of its functional groups. We do not segregate this compound arbitrarily; we do so based on two primary mechanistic hazards:
-
The "Boc Bomb" Hazard (Acid Lability): The Boc protecting group is highly sensitive to acidic conditions. If waste containing this compound is inadvertently mixed with acidic waste streams (e.g., Trifluoroacetic acid or HCl), the Boc group will rapidly cleave. This decomposition generates isobutylene gas and carbon dioxide [1]. Sealing this reaction in a standard glass waste carboy creates a pressure bomb, which is a leading cause of catastrophic waste container failures in synthetic laboratories.
-
Biological Activity: The indazole-pyrrolidine scaffold is a privileged structure designed to interact with biological targets (such as kinases and GPCRs). Consequently, environmental release poses unknown ecotoxicological risks, mandating strict adherence to the2[2].
Waste Stream Segregation Data
To prevent cross-contamination and dangerous reactions, all waste containing 5-(1-Boc-3-pyrrolidinyl)-1H-indazole must be segregated according to its physical state and solvent matrix.
Table 1: Waste Segregation and Classification Matrix
| Waste Stream Category | Typical Matrix | Primary Hazard | EPA/RCRA Classification | Required Container Type |
| Solid Organic Waste | Unused powder, contaminated wipes, empty vials | Biologically active irritant | Solid Hazardous Waste | Double-bagged in HDPE |
| Halogenated Liquid | DCM or Chloroform extraction solutions | Toxicity, Environmental hazard | Listed/Characteristic Waste | Vented PTFE/Glass Carboy |
| Non-Halogenated Liquid | EtOAc, DMF, or MeOH solutions | Flammability | Ignitable (D001) | Vented PTFE/Glass Carboy |
| Aqueous Waste | Quenched deprotection salts (NaHCO3 washes) | Mild alkalinity | Non-hazardous (post-neutralization) | Standard HDPE Carboy |
Step-by-Step Disposal Workflows
Every protocol below is designed as a self-validating system —meaning the procedure includes built-in physical checks to confirm the step was executed safely and correctly.
Protocol A: Solid Waste Disposal (Unused Material or Spills)
Solid forms of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole pose an inhalation hazard due to micro-particulate dust.
-
Containment: Sweep up solid material using a dedicated anti-static brush and pan. Causality: Never use compressed air or dry sweeping, as this aerosolizes the biologically active powder.
-
Packaging: Place the solid into a chemically compatible, sealable plastic bag. Place this bag inside a secondary high-density polyethylene (HDPE) container.
-
Self-Validation Check: Before transferring the sealed bag to the secondary container, gently compress it. If the bag retains air without deflating, the primary seal is intact, preventing the escape of dust into the lab environment.
-
Labeling: Affix a hazardous waste label identifying the contents explicitly as "Non-halogenated organic solid: 5-(1-Boc-3-pyrrolidinyl)-1H-indazole". Under the3[3], you must include the signal word "Warning: Irritant".
-
Storage: Transfer to the laboratory's Satellite Accumulation Area (SAA). Ensure the container remains closed unless actively adding waste, adhering to the EPA's strict SAA volume and time limits[4].
Protocol B: Acidic Deprotection Waste (The "Boc Hazard")
If you have just cleaved the Boc group using an acid (e.g., TFA), the resulting waste is actively evolving gas and cannot be immediately disposed of.
-
Quenching: In an open beaker inside a certified fume hood, slowly neutralize the acidic reaction mixture by adding a weak base (e.g., saturated aqueous NaHCO3) dropwise.
-
Venting and Self-Validation: Allow the mixture to stir. Self-Validation Check: The system is only safe for disposal when no further effervescence (bubbles of CO2 and isobutylene) forms upon stirring for 15 consecutive minutes. This visual confirmation guarantees that gas evolution has ceased.
-
Separation: Once neutralized, transfer the aqueous layer to the aqueous waste stream and the organic layer to the appropriate solvent waste stream, as outlined in 5[5].
Waste Segregation Decision Logic
To eliminate ambiguity at the bench, follow this logical workflow for disposing of any materials containing 5-(1-Boc-3-pyrrolidinyl)-1H-indazole.
Decision workflow for the segregation and disposal of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole waste.
Spill Response & Decontamination
In the event of an accidental release on the benchtop or floor:
-
Don Appropriate PPE: Standard nitrile gloves offer sufficient breakthrough time for the solid compound. However, if the spill involves a dichloromethane (DCM) solution of the compound, immediately double-glove or switch to heavier butyl rubber gloves, as DCM rapidly permeates standard nitrile.
-
Suppress Dust: For powder spills, gently cover the material with damp absorbent paper to suppress aerosolization before wiping it up[4].
-
Chemical Decontamination: Wash the affected surface thoroughly with soap and water to remove water-soluble residues, followed by a final wipe with ethanol to lift any residual hydrophobic indazole material. Dispose of all wipes as Solid Organic Waste.
References
- Handling & Disposal of Chemicals | QLS - Safety.mlsascp.com.
- SAFETY DATA SHEET - Fisher Scientific.fishersci.com.
- Hazard Communication - OSHA.osha.gov.
- Prudent Practices in the Laboratory: Handling and Disposal of Chemicals 1995 - National Academies of Sciences, Engineering, and Medicine.nationalacademies.org.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR.ecfr.gov.
Sources
- 1. fishersci.com [fishersci.com]
- 2. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 3. osha.gov [osha.gov]
- 4. Handling & Disposal of Chemicals | QLS [safety.mlsascp.com]
- 5. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
Personal protective equipment for handling 5-(1-Boc-3-pyrrolidinyl)-1H-indazole
As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a critical component of experimental integrity and operator safety. 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. While its exact toxicological profile may not be fully characterized in standard safety data sheets, its structural motifs demand rigorous, causality-driven safety protocols.
Chemical Profile & Hazard Causality
To design an effective safety strategy, we must understand the molecule's physicochemical properties and how they dictate our choice of Personal Protective Equipment (PPE):
-
The Indazole Core: This pharmacophore is specifically designed to interact with biological targets (often the ATP-binding sites of kinases). Consequently, the intermediate should be treated as a potentially potent active pharmaceutical ingredient (API) with unknown pharmacological activity, requiring proactive risk mitigation ()[1].
-
The Boc (tert-butyloxycarbonyl) Protecting Group: The addition of the Boc group significantly increases the lipophilicity (LogP) of the pyrrolidine amine. This is a critical safety factor: high lipophilicity enhances the molecule's ability to permeate the stratum corneum (the outer layer of skin). If dissolved in organic solvents, the solvent acts as a carrier, drastically increasing the risk of transdermal absorption.
-
Physical State: As a solid powder, it presents an inhalation hazard and a risk of mucous membrane sensitization.
Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan that addresses these specific physical and health threats, utilizing the principle of "prudent practices" to limit exposure ()[2].
Risk Assessment & PPE Selection Matrix
The selection of PPE must be dynamic, adapting to the scale of the operation and the physical state of the chemical. The following table summarizes the quantitative and qualitative thresholds for PPE selection.
| Operational Scale | Task Description | Primary Hazard | Required PPE Ensemble | Glove Specification |
| Analytical (< 100 mg) | Weighing, LC-MS prep, NMR tube prep | Inhalation of fine dust, minor skin contact | Lab coat, safety glasses with side shields | Single layer standard nitrile (4-5 mil) |
| Preparative (100 mg - 5 g) | Reaction setup, bulk transfer, crystallization | Dust generation, moderate skin exposure | Flame-resistant lab coat, safety goggles, Tyvek sleeves | Double layer nitrile; change outer glove immediately if contaminated |
| Solution Handling (Any scale) | Boc-deprotection (e.g., using TFA/DCM), extraction | Solvent-mediated transdermal absorption | Splash apron, face shield (if > 100 mL), fume hood | Butyl rubber or laminate (Silver Shield) if handling DCM; double nitrile for brief contact |
Note: Dichloromethane (DCM), commonly used in Boc deprotections, permeates standard nitrile gloves in less than 3 minutes. Relying on single-layer nitrile during solution handling creates a false sense of security.
Step-by-Step Operational Workflows
Protocol A: Dry Powder Weighing and Transfer
Causality: Minimizing aerosolization prevents respiratory exposure and cross-contamination of the analytical balance.
-
Preparation: Don standard analytical PPE. Ensure the balance area is free of static (use an anti-static gun or ionizer), as static charge can cause the highly lipophilic powder to disperse or cling to spatulas.
-
Containment: Perform all weighing inside a ventilated balance enclosure or a certified chemical fume hood with the sash lowered to the optimal operating height.
-
Transfer: Use a static-free, V-shaped anti-static weigh boat. Transfer the solid directly into the reaction vessel to minimize handling steps.
-
Decontamination: Wipe down the spatula, weigh boat area, and balance pan with a solvent that effectively dissolves the compound (e.g., methanol or ethanol), followed by a water wipe. Dispose of wipes in solid hazardous waste.
Protocol B: Reaction Setup (Boc Deprotection)
Causality: Boc deprotection typically involves strong acids (Trifluoroacetic acid (TFA) or HCl in dioxane) and volatile organic solvents (DCM). This workflow validates safety by isolating the most hazardous steps within engineering controls.
-
Purge and Setup: Secure the reaction flask in a fume hood. Purge the system with inert gas (Nitrogen or Argon) to prevent moisture ingress, which can cause side reactions with strong acids.
-
Solvent Addition: Add the carrier solvent (e.g., DCM) to the 5-(1-Boc-3-pyrrolidinyl)-1H-indazole. Self-Validation: Ensure complete dissolution before adding the acid to prevent localized exothermic spikes.
-
Acid Addition: Upgrade PPE to include a heavy-duty splash apron and butyl rubber over-gloves. Add TFA dropwise via an addition funnel or syringe.
-
Ventilation: Ensure the fume hood is operating at a minimum face velocity of 80-100 feet per minute (fpm), as required by standard laboratory safety guidelines ()[3].
Protocol C: Spill Response and Decontamination
-
Isolation: Immediately evacuate the immediate area of the spill and lower the fume hood sash if the spill is contained within it.
-
Solid Spill: Do not dry sweep. Cover the powder with damp absorbent pads (using water or a mild surfactant) to suppress dust, then carefully scoop into a hazardous waste container.
-
Solution Spill: Apply a compatible chemical absorbent (e.g., vermiculite or a commercial universal absorbent). Avoid using paper towels for highly concentrated solutions, as they do not suppress vapor release.
Visualizing the Safety Logic
The following decision tree illustrates the autonomous hazard assessment and PPE selection workflow required for handling this intermediate.
Hazard Assessment and PPE Selection Workflow for Novel Intermediates
Disposal and Waste Management
Proper disposal is the final step in a self-validating safety protocol. Improper segregation can lead to dangerous cross-reactions in waste carboys ()[3].
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, single-use spatulas, and outer gloves) must be placed in a designated, puncture-resistant solid hazardous waste container labeled "Toxic Organic Solids."
-
Liquid Waste (Halogenated): If DCM or other halogenated solvents are used during handling or deprotection, the waste stream must be strictly segregated into a "Halogenated Organic Waste" container.
-
Acidic Waste: TFA or HCl deprotection waste must be neutralized carefully before disposal, or collected in a specifically designated "Acidic Organic Waste" container. Never mix concentrated acidic waste with cyanide- or sulfide-containing waste streams.
References
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Available at:[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
